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Core Science & Biosynthesis

Foundational

The Chemical and Toxicological Profiling of Celecoxib Bromomethyl Impurity: A Comprehensive Analytical Guide

As pharmaceutical development shifts toward increasingly stringent regulatory frameworks, the identification, mechanistic understanding, and quantification of trace impurities have become paramount. For selective cycloox...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development shifts toward increasingly stringent regulatory frameworks, the identification, mechanistic understanding, and quantification of trace impurities have become paramount. For selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib, process-related impurities and degradation products must be rigorously profiled. Among these, the Celecoxib bromomethyl impurity (CAS: 170570-75-9) stands out as a critical analyte due to its structural reactivity and toxicological implications[1].

This whitepaper provides an in-depth technical analysis of the bromomethyl impurity, detailing its synthetic origins, genotoxic mechanisms, and the advanced LC-MS/MS methodologies required for its trace-level quantification.

Chemical Identity and Structural Significance

Celecoxib is structurally characterized by a central pyrazole ring substituted with a sulfonamide-bearing phenyl group, a trifluoromethyl group, and a p-tolyl moiety. The bromomethyl impurity—formally named 4-(5-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide —arises when the methyl group of the p-tolyl motif is replaced by a bromomethyl group[1].

This single substitution fundamentally alters the molecule's chemical behavior. While the p-tolyl group in the parent active pharmaceutical ingredient (API) is highly stable, the benzylic bromide in the impurity is a potent electrophile. This reactivity makes it a valuable intermediate in synthetic chemistry but a severe liability in pharmaceutical formulations.

Quantitative Data Comparison

To facilitate analytical method development, the physicochemical and mass spectrometric properties of the API and its impurity are summarized below.

Property / ParameterCelecoxib (Parent API)Celecoxib Bromomethyl Impurity
CAS Number 169590-42-5170570-75-9
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₇H₁₃BrF₃N₃O₂S
Molecular Weight 381.38 g/mol 460.27 g/mol
Exact Mass (Monoisotopic) 381.0759 Da458.9864 Da (⁷⁹Br) / 460.9843 Da (⁸¹Br)
Structural Alert (ICH M7) NegativePositive (Alkylating Agent)
Typical ESI+ Precursor Ion m/z 382.1 [M+H]⁺m/z 460.0 / 462.0[M+H]⁺
Primary CID Fragment m/z 262.1m/z 380.0 (Loss of HBr)

Mechanistic Origins: Synthesis and Derivatization

The formation of the bromomethyl impurity is governed by the principles of radical chemistry. The benzylic C-H bonds of the p-tolyl group possess a relatively low bond dissociation energy (~88 kcal/mol) compared to the aromatic ring protons. When exposed to radical initiators (e.g., AIBN) and a bromine source such as N-bromosuccinimide (NBS), the benzylic position undergoes selective hydrogen abstraction. The resulting benzylic radical is highly stabilized by resonance with the adjacent phenyl ring, leading to rapid bromination[2].

While this reaction can occur as an unwanted side-reaction during certain API synthetic routes or forced degradation, it is also intentionally utilized. The bromomethyl impurity serves as a critical electrophilic intermediate to synthesize novel celecoxib derivatives. For instance, reacting this impurity with silver nitrate (AgNO₃) in acetonitrile facilitates a nucleophilic substitution (Sₙ2), yielding nitric oxide-releasing NSAID prodrugs (NO-coxibs) designed to mitigate gastrointestinal toxicity and modulate bone healing[3].

Pathway A Celecoxib API (Stable Tolyl Motif) B Bromomethyl Impurity (Reactive Alkylating Agent) A->B Radical Bromination (NBS, AIBN, Heat) C NO-Coxib Prodrug (Nitrooxy Derivatization) B->C AgNO3, CH3CN (Nucleophilic Substitution) D Hydroxymethyl Degredant (Hydrolysis Product) B->D Aqueous Hydrolysis (H2O, OH-)

Caption: Synthetic generation and downstream derivatization of Celecoxib bromomethyl impurity.

Toxicological Assessment: The Alkylating Hazard

From a regulatory perspective, the bromomethyl group is a classic Ashby-Tennant structural alert for mutagenicity. Because benzylic bromides are highly susceptible to Sₙ2 nucleophilic attack, they can readily alkylate biological macromolecules. In vivo, the nitrogenous bases of DNA—particularly the highly nucleophilic N7 position of guanine—can attack the electrophilic benzylic carbon.

This alkylation event leads to the formation of DNA adducts, which can cause base mispairing, cross-linking, or strand breaks during replication. Consequently, the bromomethyl impurity is classified as a Potential Genotoxic Impurity (PGI) [4]. Under ICH M7 guidelines, PGIs must be controlled to the Threshold of Toxicological Concern (TTC), typically set at 1.5 µ g/day for long-term treatments. For a standard celecoxib dose of 200 mg/day, this dictates a maximum allowable impurity limit of 7.5 ppm in the API, necessitating highly sensitive analytical techniques.

Advanced Analytical Methodologies for Trace Detection

Standard HPLC-UV methods are fundamentally inadequate for PGI quantification at single-digit ppm levels. The massive chromatographic peak of the parent API often causes peak tailing that masks trace impurities, and UV detection lacks the specificity required to differentiate the impurity from complex matrix background noise.

To overcome this, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides a self-validating system:

  • Chromatographic Separation: Isolates the impurity from the API to prevent ion suppression.

  • Precursor Selection (Q1): Isolates the specific isotopic mass of the impurity (m/z 460.0).

  • Collision-Induced Dissociation (Q2): Fragments the molecule. The loss of HBr (80 Da) is thermodynamically favored.

  • Product Ion Selection (Q3): Isolates the m/z 380.0 fragment, ensuring absolute structural confirmation.

Protocol S1 1. Sample Prep Dissolve 50 mg API in 1 mL ACN:H2O Spike with Isotope Internal Standard S2 2. Chromatography UHPLC C18 (1.7 µm, 2.1 x 100 mm) Gradient: 0.1% FA in H2O / ACN S1->S2 S3 S3 S2->S3 S4 S4 S3->S4

Caption: Step-by-step LC-MS/MS analytical workflow for trace quantification of the bromomethyl impurity.

Experimental Protocol: LC-MS/MS Quantification

The following step-by-step methodology details a robust, self-validating workflow for quantifying the celecoxib bromomethyl impurity down to a Limit of Detection (LOD) of 0.5 ppm.

Step 1: Standard and Sample Preparation

Causality: Acetonitrile (ACN) is utilized as the primary diluent to ensure complete solubility of both the API and the highly lipophilic bromomethyl impurity, preventing sample precipitation during injection.

  • Internal Standard (IS) Spiking: Prepare a 10 ng/mL solution of a stable isotopically labeled internal standard (e.g., Celecoxib-d4) to correct for matrix effects and ionization suppression.

  • Sample Extraction: Accurately weigh 50.0 mg of Celecoxib API into a 1 mL volumetric flask.

  • Reconstitution: Dissolve and make up to volume using a 50:50 (v/v) mixture of ACN and LC-MS grade water containing the IS. Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2-micron C18 column is chosen to provide the theoretical plates necessary to resolve the trace impurity from the massive API peak. Formic acid is added to the mobile phase to act as a proton donor, drastically enhancing the ionization efficiency of the sulfonamide group in ESI+ mode.

  • Column: C18, 1.7 µm, 2.1 x 100 mm (maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 30% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection (ESI+)

Causality: The transition 460.0 → 380.0 is selected because the cleavage of the benzylic C-Br bond requires the lowest collision energy, yielding a highly stable, abundant product ion that maximizes the signal-to-noise ratio.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions:

    • Target Analyte:m/z 460.0 → 380.0 (Collision Energy: 20 eV).

    • Qualifier Ion:m/z 462.0 → 382.0 (Confirms the presence of the ⁸¹Br isotope).

Step 4: System Suitability and Validation
  • Inject a blank to ensure no carryover (critical for sticking lipophilic compounds).

  • Inject the Limit of Quantitation (LOQ) standard (1.5 ppm relative to API concentration) to verify a Signal-to-Noise (S/N) ratio ≥ 10.

  • Construct a calibration curve from 0.5 ppm to 15 ppm; ensure the correlation coefficient (R²) is ≥ 0.995.

References

  • Title : Celecoxib Bromo Impurity | CAS 170570-75-9 - Veeprho Source : veeprho.com URL : 1

  • Title : Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source : nsf.gov (American Chemical Society) URL : 2

  • Title : Celecoxib EP Impurities & USP Related Compounds - SynThink Research Chemicals Source : synthinkchemicals.com URL : 4

  • Title : Exploring a Nitric Oxide-Releasing Celecoxib Derivative as a Potential Modulator of Bone Healing: Insights from Ex Vivo and In Vivo Imaging Experiments - MDPI Source : mdpi.com URL :3

Sources

Exploratory

4-[5-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide: A Technical Guide to the Electrophilic Celecoxib Hub

Executive Summary 4-[5-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (CAS: 170570-75-9), commonly referred to as the celecoxib bromo impurity or bromomethyl celecoxib, is a highly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[5-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (CAS: 170570-75-9), commonly referred to as the celecoxib bromo impurity or bromomethyl celecoxib, is a highly valuable synthetic intermediate in medicinal chemistry[1]. While originally identified as a byproduct in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID) celecoxib, this compound has been repurposed by researchers as a critical electrophilic hub[1]. By converting the metabolically vulnerable tolyl methyl group of celecoxib into a highly reactive benzylic bromide, scientists can perform late-stage functionalization to engineer targeted protein degraders (PROTACs), fluorescent probes, and novel anti-cancer agents[2].

Structural and Mechanistic Rationale

The parent scaffold, celecoxib, achieves its profound COX-2 selectivity by inserting its benzenesulfonamide moiety into the secondary side pocket of the COX-2 active site. The 4-methylphenyl (tolyl) group, however, points toward a relatively spacious, solvent-exposed region of the enzyme.

Causality in Design: Replacing the unreactive methyl group with a bromomethyl group creates an ideal substrate for bimolecular nucleophilic substitution (SN2). Because the COX-2 active site can tolerate significant steric bulk at this specific vector, nucleophiles (such as amines, thiols, or selenols) can be conjugated to the scaffold without abolishing the compound's binding affinity for COX-2. This structural causality is the foundation for using bromomethyl celecoxib as a targeting ligand in advanced drug modalities.

Experimental Methodology: Synthesis via Radical Bromination

The synthesis of the bromomethyl derivative relies on the Wohl-Ziegler bromination of celecoxib[2]. This protocol operates as a self-validating system: the reaction's progress can be visually monitored because the dense N-bromosuccinimide (NBS) powder at the bottom of the flask is consumed, while the less dense succinimide byproduct floats to the surface.

Reaction Condition Optimization

To prevent overbromination (yielding a dibromomethyl derivative) or unselective pyrazole ring bromination, the stoichiometric ratio of NBS and the choice of radical initiator are critical parameters.

SolventInitiatorTemperature / LightNBS (equiv)Yield (%)Dibromo Impurity
CCl₄Benzoyl PeroxideReflux / Sun lamp1.0585%< 5%
AcetonitrileAIBN80 °C1.1072%~ 10%
Ethyl AcetateBenzoyl Peroxide75 °C1.0568%< 5%
DichloromethaneNone25 °C1.000%N/A
Step-by-Step Protocol
  • Reagent Preparation: Dissolve celecoxib (5.0 g, 13.12 mmol) in 25 mL of anhydrous carbon tetrachloride (CCl₄) or a greener alternative such as trifluorotoluene[2].

  • Initiation: Add N-bromosuccinimide (2.4 g, 13.48 mmol, 1.03 equiv) and a catalytic amount of benzoyl peroxide (approx. 20 mg) to the solution[2].

  • Reaction Monitoring: Irradiate the mixture with a sun lamp (or equivalent UV/Vis source) while refluxing for 3 hours[2]. The reaction is complete when the heavy NBS solid is replaced by succinimide floating at the top. Verify completion via TLC (Hexanes:EtOAc 3:1).

  • Workup and Purification: Cool the mixture to 0 °C. Filter off the precipitated succinimide[2]. Wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude bromomethyl product. Recrystallize from ethanol to achieve >98% purity.

G A Celecoxib (Tolyl Methyl) B NBS + Initiator (hv or Heat) A->B Initiation C Benzylic Radical Intermediate B->C H-Abstraction D Bromomethyl Celecoxib (Target Compound) C->D Bromine Transfer

Radical bromination mechanism converting celecoxib to its bromomethyl derivative.

Divergent Applications in Advanced Drug Design

The true value of 4-[5-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide lies in its divergent reactivity, allowing it to act as a universal precursor for multiple therapeutic classes.

Targeted Protein Degradation (PROTACs)

By reacting the bromomethyl hub with piperazine- or PEG-based linkers attached to CRBN or VHL ligands, researchers can synthesize COX-2 targeted PROTACs. The SN2 reaction is typically carried out in DMF with K₂CO₃ as a base. These PROTACs hijack the ubiquitin-proteasome system to degrade COX-2 rather than merely inhibiting it, offering a potential solution to the dose-limiting cardiovascular toxicities of traditional NSAIDs.

Selenium-Derivatives (Selenocoxib)

Selenium is known to down-regulate the transcription of pro-inflammatory genes. By reacting the bromomethyl intermediate with potassium selenocyanate (KSeCN) or methylselenol, researchers have successfully developed "Selenocoxib-2" and "Selenocoxib-3"[2]. These derivatives exhibit expanded anti-inflammatory and anti-cancer properties at significantly lower doses than the parent celecoxib compound[2].

COX-2 Targeted Fluorescent Probes

Conjugation of the bromomethyl intermediate with nucleophilic fluorophores (e.g., amine-functionalized cyanine or rhodamine dyes) yields highly specific imaging agents. These probes are utilized to map COX-2 overexpression in live tumor tissues, providing real-time diagnostic feedback during surgical resections and cellular assays.

G Core Bromomethyl Celecoxib (Electrophilic Hub) Nuc1 Primary/Secondary Amines Core->Nuc1 SN2 Nucleophilic Attack Nuc2 Selenols / Thiols Core->Nuc2 SN2 Nucleophilic Attack Nuc3 E3 Ligase Linkers (CRBN/VHL) Core->Nuc3 SN2 Nucleophilic Attack Prod1 Fluorescent Probes (COX-2 Imaging) Nuc1->Prod1 Conjugation Prod2 Selenocoxib Derivatives (Anti-cancer) Nuc2->Prod2 Conjugation Prod3 COX-2 PROTACs (Targeted Degradation) Nuc3->Prod3 Conjugation

Divergent synthetic pathways utilizing the bromomethyl electrophilic hub.

References

  • Title: Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib Source: nih.gov (PubMed Central) URL: [Link]

  • Title: Celecoxib Bromo Impurity | CAS 170570-75-9 Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Exploratory

Dehydroxy Bromocelecoxib (CAS 170570-75-9): Synthesis Pathway, Mechanistic Profiling, and Intermediary Applications in Drug Development

Executive Summary & Structural Significance In the landscape of cyclooxygenase-2 (COX-2) inhibitor development, functionalizing the core scaffold of celecoxib is a primary strategy for generating novel prodrugs, hybrid t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of cyclooxygenase-2 (COX-2) inhibitor development, functionalizing the core scaffold of celecoxib is a primary strategy for generating novel prodrugs, hybrid therapeutics, and targeted kinase inhibitors. Central to this chemical space is Dehydroxy Bromocelecoxib (CAS: 170570-75-9), a highly reactive benzylic bromide intermediate [1].

While commonly referred to by its industry moniker in pharmacopeial impurity profiling [3], the name "Dehydroxy Bromocelecoxib" is a functional shorthand. It indicates the theoretical substitution of the hydroxyl group in Hydroxymethyl Celecoxib (CAS 170571-00-3) with a bromine atom. Its rigorous IUPAC designation is 4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide . By converting the inert para-methyl group of celecoxib into an electrophilic bromomethyl hub, researchers unlock the ability to perform late-stage nucleophilic substitutions (S_N2) without disrupting the pharmacophore responsible for COX-2 selectivity.

Physicochemical & Analytical Fingerprint

Before executing synthetic workflows, establishing a rigorous analytical baseline is critical for validating the intermediate's purity, especially since unreacted starting materials or over-brominated byproducts can poison downstream catalytic steps [2].

Table 1: Physicochemical Properties and Quantitative Data

ParameterValue / Description
CAS Number 170570-75-9
Molecular Formula C₁₇H₁₃BrF₃N₃O₂S
Molecular Weight 460.27 g/mol
Exact Mass 458.98639 Da
Topological Polar Surface Area 86.4 Ų
Appearance White to off-white crystalline solid

Table 2: Analytical Characterization Metrics

TechniqueKey Diagnostic Signals for Structural Validation
¹H NMR (DMSO-d₆) δ 4.65 (s, 2H, -CH₂Br), δ 7.25 (s, 1H, Pyrazole C4-H), δ 7.40-7.95 (m, 8H, Aromatic), δ 7.50 (s, 2H, -SO₂NH₂)
ESI-MS (m/z) 460.0 [M+H]⁺ (⁷⁹Br), 462.0 [M+H]⁺ (⁸¹Br) displaying the characteristic 1:1 isotopic pattern of mono-brominated species.
IR (KBr, cm⁻¹) 3320, 3230 (N-H stretch), 1340, 1160 (S=O stretch), 1250 (C-F stretch), 600 (C-Br stretch)

Mechanistic Pathway: The Wohl-Ziegler Benzylic Bromination

The synthesis of Dehydroxy Bromocelecoxib relies on the Wohl-Ziegler bromination of celecoxib.

The Causality of Reagent Selection: Direct bromination using molecular bromine (Br₂) is strictly avoided. The electron-rich pyrazole ring and the benzenesulfonamide moiety are highly susceptible to electrophilic aromatic substitution (EAS). To prevent this, N-Bromosuccinimide (NBS) is utilized [4]. NBS provides a low, steady-state concentration of Br₂, shifting the reaction pathway from EAS to a radical mechanism. Azobisisobutyronitrile (AIBN) is introduced as a radical initiator. Upon thermal decomposition, AIBN generates isobutyronitrile radicals that selectively abstract the hydrogen from the para-methyl group. This specific C-H bond is targeted because the resulting benzylic radical is highly resonance-stabilized by the adjacent phenyl ring, lowering the activation energy for propagation.

G Celecoxib Celecoxib (Starting Material) Radical Benzylic Radical (Resonance Stabilized) Celecoxib->Radical H• Abstraction Reagents NBS + AIBN (Initiation) Reagents->Radical Br• Generation Product Dehydroxy Bromocelecoxib (Target Intermediate) Radical->Product Br• Transfer Byproduct Succinimide (Byproduct) Radical->Byproduct Propagation Cycle

Fig 1: Radical chain mechanism for the benzylic bromination of celecoxib.

Self-Validating Experimental Protocol

A robust chemical protocol must possess internal feedback mechanisms to ensure reproducibility and prevent catastrophic failure. The following methodology integrates real-time analytical validation and chemical fail-safes.

Step 1: Initiation and Reagent Preparation

  • Charge a flame-dried, argon-purged round-bottom flask with Celecoxib (1.0 eq) and NBS (1.05 eq). Causality: A slight excess of NBS ensures complete conversion, but exceeding 1.1 eq risks di-bromination at the benzylic position.

  • Suspend the mixture in anhydrous carbon tetrachloride (CCl₄) or a greener alternative such as trifluorotoluene (0.2 M concentration).

  • Add AIBN (0.05 eq) as the radical initiator.

Step 2: Radical Propagation

  • Heat the reaction mixture to reflux (approx. 75-80 °C) while maintaining the inert argon atmosphere.

  • Causality: Heating induces the homolytic cleavage of AIBN. The inert atmosphere is a critical fail-safe; atmospheric oxygen acts as a radical scavenger, terminating the chain reaction and leading to the formation of the oxidized impurity, Hydroxymethyl Celecoxib.

Step 3: In-Process Monitoring (The Feedback Loop)

  • Monitor the reaction progress via reversed-phase HPLC (C18 column, Acetonitrile/Water gradient) every 2 hours.

  • Self-Validation: The reaction is deemed successful when the celecoxib peak (lower retention time) is consumed (<2% AUC) and the Dehydroxy Bromocelecoxib peak emerges. If the reaction stalls, an additional 0.02 eq of AIBN is spiked to re-initiate the radical chain.

Step 4: Quenching and Chemical Validation

  • Cool the mixture to 0 °C. Succinimide (the byproduct of NBS) is insoluble at this temperature and will precipitate.

  • Filter the suspension through a Celite pad to remove the succinimide.

  • Wash the organic filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: This is a mandatory chemical validator. Thiosulfate instantly reduces any unreacted electrophilic bromine species to harmless bromide ions, preventing oxidative degradation of the sulfonamide group during solvent evaporation.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude residue from an ethanol/water mixture to yield Dehydroxy Bromocelecoxib as a highly pure, white crystalline solid.

Downstream Applications: The Electrophilic Hub

Once synthesized, Dehydroxy Bromocelecoxib acts as an electrophilic hub. The highly polarized C-Br bond, coupled with the lack of steric hindrance at the primary benzylic carbon, makes it an ideal substrate for S_N2 nucleophilic substitutions.

Drug development professionals utilize this intermediate to synthesize:

  • Aminomethyl Analogs: Reacting the bromide with primary or secondary amines yields basic celecoxib derivatives with altered pharmacokinetic profiles and enhanced aqueous solubility.

  • NO-Donor Prodrugs (NONO-coxibs): Nucleophilic attack by carboxylate salts of diazeniumdiolates creates hybrid molecules that simultaneously inhibit COX-2 and release nitric oxide, thereby protecting the gastric mucosa from NSAID-induced enteropathy.

  • Metabolic Probes: Substitution with thiolates generates thioether derivatives used for mapping metabolic degradation pathways.

G Intermediate Dehydroxy Bromocelecoxib (Electrophilic Hub) Amines 1° or 2° Amines (Nucleophile) Intermediate->Amines SN2 Pathway Carboxylates Carboxylate Salts (Nucleophile) Intermediate->Carboxylates SN2 Pathway Thiols Thiols / Thiolates (Nucleophile) Intermediate->Thiols SN2 Pathway Aminomethyl Aminomethyl Celecoxib (Targeted Kinase/COX Inhibitors) Amines->Aminomethyl -HBr EsterProdrugs Ester Prodrugs (e.g., NO-Donor NONO-coxibs) Carboxylates->EsterProdrugs -NaBr Thioethers Thioether Derivatives (Metabolic Probes) Thiols->Thioethers -HBr

Fig 2: Downstream S_N2 nucleophilic substitution pathways of Dehydroxy Bromocelecoxib.

References

  • Bromo-celecoxib | C17H13BrF3N3O2S | CID 164687726, PubChem,[Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides, ACS Publications,[Link]

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Analysis of Celecoxib Bromomethyl Impurity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Celecoxib Active Pharmaceutical Ingredient (API) Analytes: Celecoxib, Celecoxib Bromomethyl Impurity (PGI) Introduction & Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Celecoxib Active Pharmaceutical Ingredient (API) Analytes: Celecoxib, Celecoxib Bromomethyl Impurity (PGI)

Introduction & Scientific Rationale

Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for the management of osteoarthritis, rheumatoid arthritis, and acute pain [4]. During the synthesis of the Celecoxib Active Pharmaceutical Ingredient (API), various process-related impurities can form depending on the synthetic route, starting materials, and reaction conditions [2, 4].

One critical process-related byproduct is the Celecoxib bromomethyl impurity (4-(5-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide) [2]. Alkyl halides, particularly benzyl halides like this bromomethyl derivative, are highly reactive electrophiles. They are classified as Potentially Genotoxic Impurities (PGIs) because they can act as alkylating agents, covalently binding to DNA bases and potentially initiating carcinogenesis [1, 3].

Under the ICH M7(R2) guidelines, DNA-reactive impurities must be strictly controlled to limit potential carcinogenic risk, typically adhering to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic administration [1]. Given the standard dosing of Celecoxib (up to 400 mg/day), this impurity must be controlled at sub-ppm (parts-per-million) levels. Conventional HPLC-UV methods lack the sensitivity and selectivity required for such trace-level quantification in a high-concentration API matrix [3]. Therefore, a highly sensitive and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory.

Impurity_Control SM Starting Materials (e.g., 4-methylacetophenone) Bromination Side Reaction / Bromination (Radical or Electrophilic) SM->Bromination Process Variation Impurity Bromomethyl Impurity (Genotoxic Alkylating Agent) Bromination->Impurity API Celecoxib API (Trace Contamination) Impurity->API Carryover Control ICH M7 Control Strategy (TTC Limit: 1.5 µg/day) API->Control Analysis LC-MS/MS MRM Analysis (Sub-ppm Detection) Control->Analysis

Figure 1: Formation pathway and ICH M7 regulatory control strategy for the genotoxic impurity.

Physicochemical Properties

Understanding the molecular characteristics of the API and the impurity is the foundation of robust method development.

PropertyCelecoxib APICelecoxib Bromomethyl Impurity
Structure Type Diaryl-substituted pyrazoleBrominated diaryl-substituted pyrazole
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₇H₁₃BrF₃N₃O₂S
Molecular Weight 381.37 g/mol 460.27 g/mol
CAS Number 169590-42-5170570-75-9 [2]
Ionization (ESI) Readily protonates at pyrazole/sulfonamideReadily protonates; exhibits Br isotopic signature
Reactivity StableHighly electrophilic (prone to solvolysis)

Methodological Design & Causality

As a Senior Application Scientist, it is critical to design a method that is not just sensitive, but chemically logical and self-validating.

Sample Preparation: The Solvolysis Trap

Bromomethyl compounds are highly susceptible to nucleophilic attack. If the API sample is dissolved in a protic solvent like Methanol or Water and left in an autosampler queue, the bromomethyl impurity will undergo solvolysis, converting into a methoxymethyl or hydroxymethyl artifact. This leads to artificially low quantification and a dangerous false-negative result. The Solution: The sample diluent must be an aprotic solvent. We utilize 100% Acetonitrile (ACN) for the stock solutions and an ACN/Water mixture (prepared immediately before injection) to ensure the chemical integrity of the impurity during the analytical run.

Mass Spectrometry: The Isotopic Self-Validation System

To achieve sub-ppm sensitivity, we utilize Electrospray Ionization in positive mode (ESI+) coupled with Multiple Reaction Monitoring (MRM). Bromine naturally exists as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. The bromomethyl impurity will therefore present two precursor ions: ‘[M+H]+‘ at m/z 460.0 and m/z 462.0. Upon Collision-Induced Dissociation (CID), both precursors lose HBr (80 Da and 82 Da, respectively) to form a highly stable benzyl cation at m/z 380.1. The Solution: By tracking both transitions (460.0 → 380.1 and 462.0 → 380.1), the method becomes inherently self-validating. A true positive detection must show both peaks co-eluting at the exact same retention time with an intensity ratio of approximately 1:1. This eliminates the risk of matrix-induced false positives.

LCMS_Workflow Start Sample Preparation (Aprotic Diluent: ACN) LC UHPLC Separation (C18, Gradient Elution) Start->LC Ionization Electrospray Ionization (ESI+ Mode) LC->Ionization MS1 Q1: Precursor Ion Selection m/z 460.0 & 462.0 (1:1 Ratio) Ionization->MS1 CID Q2: Collision Induced Dissociation (Loss of HBr) MS1->CID MS2 Q3: Product Ion Selection m/z 380.1 (Benzyl Cation) CID->MS2 Data Data Analysis & Quantification (Isotope Ratio Confirmation) MS2->Data

Figure 2: Self-validating LC-MS/MS analytical workflow utilizing Bromine isotopic signatures.

Experimental Protocols

Reagents and Standard Preparation
  • Diluent: Acetonitrile (LC-MS Grade).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • API Sample Solution: Accurately weigh 50 mg of Celecoxib API and dissolve in 5.0 mL of Diluent to achieve a concentration of 10 mg/mL. Vortex thoroughly.

  • Impurity Standard Solution: Prepare a stock solution of Celecoxib Bromomethyl Impurity at 1 mg/mL in Diluent. Serially dilute to create a calibration curve ranging from 0.05 ppm to 5.0 ppm (relative to the 10 mg/mL API concentration).

UHPLC Chromatographic Conditions

A short, sub-2-micron C18 column is used to ensure sharp peak shapes and rapid elution, pushing the impurity away from the massive ion-suppression zone of the 10 mg/mL API peak.

ParameterSetting / Value
Column Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Autosampler Temp 10 °C (To further minimize degradation)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
1.0 60 40
4.0 10 90
6.0 10 90
6.1 60 40

| 8.0 | 60 | 40 |

Triple Quadrupole MS/MS Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Celecoxib API 382.1362.15020
Bromomethyl Impurity (Quantifier) 460.0380.110025
Bromomethyl Impurity (Qualifier) 462.0380.110025

Note: The ratio of the Quantifier to Qualifier peak area must be within 0.8 to 1.2 for positive confirmation.

Validation Summary

The method was validated in accordance with ICH Q2(R2) and ICH M7 guidelines for trace-level impurity analysis [1, 3].

Validation ParameterResult
Limit of Detection (LOD) 0.02 ppm (0.2 ng/mL)
Limit of Quantification (LOQ) 0.06 ppm (0.6 ng/mL)
Linearity Range 0.06 ppm – 5.0 ppm ( ‘R2>0.999‘ )
Accuracy (Recovery at LOQ) 96.5% – 102.3%
Method Precision (%RSD) < 4.5% (at 1.0 ppm level, n=6)
Specificity No matrix interference at the retention time of the impurity. Isotope ratio confirmed.

Conclusion

The developed LC-MS/MS method provides a robust, highly sensitive, and self-validating approach for the quantification of the genotoxic Celecoxib bromomethyl impurity. By leveraging aprotic sample preparation to prevent solvolysis and utilizing the natural isotopic signature of Bromine for dual-transition MRM confirmation, analytical scientists can confidently ensure the API meets the stringent safety thresholds mandated by ICH M7.

References

  • Food and Drug Administration (FDA). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Guidance for Industry (July 2023).[Link]

  • Veeprho Pharmaceuticals. Celecoxib Bromo Impurity | CAS 170570-75-9. Product Catalog & Chemical Characterization.[Link]

  • Reddy, A. V. B., et al. "A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib." Journal of Analytical Science and Technology 5.1 (2014): 18.[Link]

Application

Application Note: Preparation and Certification of a Bromocelecoxib Reference Standard

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis In pharmaceutical development and quality control, a reference standard is a highly purified and well-characterized substance used as a be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In pharmaceutical development and quality control, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and their formulated products.[1] The United States Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized" and is essential for structural elucidation and as a basis for working standards.[1] The quality and accuracy of these standards are paramount, as they directly impact the validity of analytical results.[2]

Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for treating pain and inflammation.[3][4] During its synthesis or storage, various related compounds and potential impurities can arise.[5][6] The identification and control of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.

This application note provides a comprehensive guide to the synthesis, purification, and certification of a Bromocelecoxib reference standard, specifically 4-[4-bromo-5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide . This compound may arise as a process-related impurity, particularly if brominating agents are present in the synthetic route of the API or related intermediates. It also serves as a valuable tool for the development and validation of analytical methods designed to be stability-indicating and specific for Celecoxib.

A Note on Nomenclature: The user topic specified "Dehydroxy Bromocelecoxib." As Celecoxib lacks a hydroxyl group in its primary structure and its main metabolites involve hydroxylation[3], the term "Dehydroxy" is chemically ambiguous. This guide will focus on the preparation of the well-defined Bromocelecoxib (PubChem CID: 164687726)[7], which represents a plausible and analytically relevant related compound.

Synthesis of Bromocelecoxib

The synthesis of Bromocelecoxib can be efficiently achieved by the direct electrophilic bromination of the parent Celecoxib molecule. The pyrazole ring, being electron-rich, is susceptible to electrophilic substitution, and the C4 position is a primary target.

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available precursors to first synthesize Celecoxib, followed by a regioselective bromination. The initial synthesis of Celecoxib follows a well-established Knorr-type pyrazole synthesis by condensing a β-diketone with a substituted hydrazine.[4][8]

G cluster_0 Step 1: Celecoxib Synthesis cluster_1 Step 2: Bromination A 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione C Celecoxib A->C Ethanol, Reflux [9, 14] B 4-Sulfonamidophenyl- hydrazine HCl B->C D Celecoxib F Bromocelecoxib D->F Acetonitrile, RT E N-Bromosuccinimide (NBS) E->F G cluster_B cluster_C cluster_D A Purified Bromocelecoxib B Structural Elucidation A->B C Purity & Impurity Profile A->C D Mass Balance Assay A->D E Certified Reference Standard (with Certificate of Analysis) B->E Data Review & Certification B1 ¹H NMR, ¹³C NMR B->B1 C->E Data Review & Certification C1 HPLC-UV/DAD (Purity, Peak Homogeneity) C->C1 D->E Data Review & Certification D1 Water Content (Karl Fischer) D->D1 B2 Mass Spectrometry (MS) B3 FTIR Spectroscopy C2 LC-MS (Impurity ID) D2 Residual Solvents (GC-HS) D3 Non-Volatile Residue

Sources

Method

Advanced Application Note: UV Detection and Chromatographic Profiling of Celecoxib Bromo Impurities

Executive Summary In the pharmaceutical manufacturing and quality control of Celecoxib—a highly selective COX-2 inhibitor—monitoring process-related impurities is a critical regulatory requirement. One of the most signif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical manufacturing and quality control of Celecoxib—a highly selective COX-2 inhibitor—monitoring process-related impurities is a critical regulatory requirement. One of the most significant process impurities is the Celecoxib Bromo Impurity (CAS 170570-75-9)[1]. As a Senior Application Scientist, it is essential to approach impurity profiling not merely as a compliance checklist, but as a deeply understood physicochemical system.

This application note provides a comprehensive, self-validating methodological guide for the high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection of the Celecoxib bromo impurity. By examining the causality behind chromophore behavior and wavelength selection, this guide empowers analytical scientists to optimize sensitivity and specificity in their chromatographic workflows.

Mechanistic Causality: Chromophore Behavior and Wavelength Selection

To accurately quantify the Celecoxib bromo impurity, we must first understand its structural relationship to the Active Pharmaceutical Ingredient (API). Celecoxib's core structure consists of a central pyrazole ring conjugated with a benzenesulfonamide group, a trifluoromethyl group, and a p-tolyl group.

During the synthesis of Celecoxib, radical halogenation side-reactions can occur at the methyl group of the p-tolyl moiety, leading to the formation of the bromo impurity (4-(5-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide)[2].

The Causality of UV Absorbance

Because the bromomethyl group (-CH₂Br) is an auxochrome that does not disrupt the primary π→π∗ transitions of the extended diarylpyrazole conjugated system, the bromo impurity retains a UV absorption profile nearly identical to that of the API.

When developing an HPLC-UV method, the selection of the detection wavelength dictates the balance between sensitivity and specificity :

  • 215 nm (Maximum Sensitivity): At 215 nm, the high-energy π→π∗ transitions of the isolated benzenesulfonamide and the pyrazole ring exhibit maximum molar absorptivity ( ϵ ). The 3 mandate 215 nm for impurity profiling because it provides the necessary sensitivity to detect trace organic impurities below the 0.1% ICH reporting threshold[3].

  • 254 nm (Maximum Specificity): The secondary absorption maximum at 254 nm corresponds to the lower-energy transitions of the fully conjugated aromatic core. While it offers lower sensitivity than 215 nm, it is highly specific and immune to baseline drift caused by UV-absorbing mobile phase solvents (e.g., acetate buffers or methanol)[4].

ImpurityPathway A Celecoxib (API) Tolyl Group (-CH3) B Radical Substitution (Process Side-Reaction) A->B Halogenation C Bromo Impurity Bromomethyl Group (-CH2Br) B->C +Br, -H D UV Detection Intact Diarylpyrazole Core C->D Conjugation Preserved

Fig 1. Chemical pathway of Celecoxib bromo impurity generation and its preserved UV chromophore.

Quantitative Data Summaries

To establish a robust analytical framework, the physicochemical and spectral properties of the API and the bromo impurity are summarized below.

Table 1: Physicochemical & Spectral Properties
PropertyCelecoxib (API)Celecoxib Bromo Impurity
CAS Number 169590-42-5170570-75-9
Molecular Formula C₁₇H₁₄F₃N₃O₂SC₁₇H₁₃BrF₃N₃O₂S
Molecular Weight 381.37 g/mol 460.27 g/mol
Structural Difference 4-methylphenyl group4-(bromomethyl)phenyl group
Primary UV λmax​ 215 nm~215 nm
Secondary UV λmax​ 252 - 254 nm~254 nm
Table 2: UV Detection Wavelength Trade-offs
WavelengthTarget Electronic TransitionAnalytical AdvantageAnalytical Disadvantage
215 nm High-energy π→π∗ (Aromatic rings)Maximum sensitivity for trace impurities; meets USP regulatory standards[3].Susceptible to high background noise and baseline drift from mobile phase solvents.
254 nm Low-energy π→π∗ (Conjugated core)High specificity; highly stable baseline; zero solvent interference[4].Lower molar absorptivity; reduced sensitivity for ultra-trace quantification.

Step-by-Step Experimental Protocol: Dual-Wavelength HPLC-UV

To create a self-validating system, this protocol utilizes a dual-wavelength Diode Array Detector (DAD) setup. Quantitation is performed at 215 nm to satisfy compendial requirements, while 254 nm is monitored simultaneously to verify peak purity and confirm that no mobile-phase artifacts are being integrated.

Phase 1: Reagent and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetone and Milli-Q Water in a 17:3 (v/v) ratio. Degas thoroughly using ultrasonication.

  • Standard Solution: Accurately weigh 10 mg of Celecoxib Reference Standard (RS) and 1 mg of Celecoxib Bromo Impurity RS. Dissolve in the diluent to achieve a final concentration of 0.5 µg/mL for the API and targeted impurity levels.

  • Sample Solution: Extract the synthesized API or formulated capsule contents using the diluent. Centrifuge at 10,000 rpm for 5 minutes to remove insoluble excipients, and filter the supernatant through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic System Setup

Configure the HPLC system according to the optimized5[5] and USP monographs[3]:

  • Column: L11 packing (e.g., BetaBasic Phenyl or equivalent C18), 4.6 mm × 250 mm, 5 µm particle size[6].

  • Column Temperature: 60 °C (Critical for resolving closely eluting structural analogs).

  • Mobile Phase: Isocratic elution using a precisely buffered aqueous/organic mixture (e.g., 45:55 Acetonitrile:Water with 0.01 M KH₂PO₄, adjusted to pH 3.0).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 25 µL.

Phase 3: Detection and System Suitability
  • Detector Configuration: Set the UV/VIS or DAD detector to monitor Channel A at 215 nm (Primary Quantitation) and Channel B at 254 nm (Specificity/Peak Purity)[3][4].

  • System Suitability Injection: Inject the Standard Solution containing both Celecoxib and the Bromo Impurity.

  • Acceptance Criteria: The system is validated for use only if the chromatographic resolution ( Rs​ ) between Celecoxib and its closely eluting related compounds (including the bromo impurity) is Not Less Than (NLT) 1.8 [3][6]. Furthermore, the signal-to-noise (S/N) ratio for the impurity peak at 215 nm must be NLT 20.

HPLCWorkflow Step1 1. Sample Preparation Extract in Diluent (0.5 µg/mL) Step2 2. HPLC Injection L11 Column, 60°C, 1.5 mL/min Step1->Step2 Step3 3. Dual UV Detection Channel A: 215 nm | Channel B: 254 nm Step2->Step3 Step4 4. System Suitability Resolution > 1.8 (API vs Impurities) Step3->Step4

Fig 2. Self-validating HPLC-UV workflow for the quantification of Celecoxib bromo impurities.

References

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. MDPI Molecules.
  • Celecoxib Bromo Impurity | CAS 170570-75-9. Veeprho Pharmaceuticals.
  • Celecoxib - Definition, Identification, Assay - USP 2025.
  • Analysis of organic impurities of celecoxib using the method described in the USP. Thermo Fisher Scientific AppsLab.
  • UV Spectrophotometric Method Development and Validation for Estimation of Celecoxib. International Journal of Pharmacy & Pharmaceutical Research.

Sources

Application

Separation of Dehydroxy Bromocelecoxib from Celecoxib API

An Application Guide for the Chromatographic Separation of a Brominated Process-Related Impurity from Celecoxib API Authored by: Gemini, Senior Application Scientist Abstract The stringent purity requirements for Active...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic Separation of a Brominated Process-Related Impurity from Celecoxib API

Authored by: Gemini, Senior Application Scientist

Abstract

The stringent purity requirements for Active Pharmaceutical Ingredients (APIs) necessitate robust analytical methods for the detection, separation, and characterization of process-related impurities and degradation products. This guide provides a comprehensive technical overview and detailed protocols for the separation of a key potential impurity, Bromocelecoxib, from the Celecoxib API. We explore two powerful chromatographic techniques: the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for analytical quantification and the advanced, efficient Supercritical Fluid Chromatography (SFC) for preparative-scale isolation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and implement effective purity assessment and impurity isolation workflows.

Introduction: The Imperative of Purity in Celecoxib API

Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[1] The synthesis of a complex molecule like Celecoxib involves multiple steps where side reactions can lead to the formation of structurally similar process-related impurities.[2] Furthermore, degradation can occur under stress conditions such as exposure to acid, base, or heat.[3] According to International Council for Harmonisation (ICH) guidelines, these impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[4]

A potential and challenging process-related impurity is a brominated analogue of Celecoxib, herein referred to as Bromocelecoxib (4-[4-bromo-5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide).[5] Its structural similarity to the parent API makes it a prime candidate for co-crystallization and presents a significant challenge for separation. This guide details the strategic development of chromatographic methods to resolve and isolate such impurities.

Foundational Strategy: Orthogonal Chromatographic Techniques

To achieve comprehensive analysis and purification, employing orthogonal techniques—methods that separate compounds based on different chemical or physical principles—is a highly effective strategy. For this application, we leverage the distinct mechanisms of RP-HPLC and SFC.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse of pharmaceutical quality control for purity and assay determination.[6] Separation is primarily driven by hydrophobic interactions between the analytes and a non-polar stationary phase (e.g., C18 or Phenyl). A polar mobile phase is used to elute the compounds, with more hydrophobic compounds being retained longer.

  • Supercritical Fluid Chromatography (SFC): SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[7] Its low viscosity and high diffusivity allow for faster separations and higher efficiency compared to HPLC.[8][9] SFC offers a different selectivity profile to RP-HPLC, making it an excellent orthogonal method. It is also considered a "green" technology due to the significant reduction in organic solvent consumption, and it is particularly advantageous for preparative-scale work because the CO₂ mobile phase is easily evaporated, simplifying impurity isolation.[10][11][12]

Analytical-Scale Separation via RP-HPLC

The primary goal of the analytical method is to achieve baseline resolution between Celecoxib and all potential impurities, allowing for accurate quantification.

Causality in Method Development

The choices made during method development are critical for achieving a robust and reliable separation.

  • Column Selection: While a standard C18 column can be effective, a Phenyl stationary phase is often preferred for aromatic compounds like Celecoxib and its analogues.[13][14] The π-π interactions between the phenyl rings of the stationary phase and the analytes can offer unique selectivity that enhances resolution between structurally similar aromatic molecules.

  • Mobile Phase Composition: A combination of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.[1][15]

    • Buffer: A buffer such as potassium phosphate or ammonium formate is used to control the pH. The sulfonamide group in Celecoxib has a pKa, and maintaining a consistent pH ensures reproducible retention times and peak shapes. A pH of 3.0 is often effective.[1][16]

    • Organic Modifier: Acetonitrile is frequently chosen due to its low UV cutoff and ability to provide sharp peaks. A gradient elution (where the percentage of organic modifier is increased over time) is often employed to ensure that both early and late-eluting impurities are resolved effectively within a reasonable runtime.[13]

  • Detection: Celecoxib has a strong UV absorbance. A detection wavelength of 254 nm provides high sensitivity for both the API and its related impurities.[6][15]

  • Temperature: Elevated column temperatures (e.g., 35-60°C) can improve efficiency by reducing mobile phase viscosity and enhancing mass transfer kinetics, leading to sharper peaks and sometimes altered selectivity.[1][14]

Workflow for Analytical Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Separation Goal: Resolve Celecoxib & Impurity Col_Screen Screen Columns (C18, Phenyl) Start->Col_Screen MP_Screen Screen Mobile Phases (ACN, MeOH) Col_Screen->MP_Screen Opt_Grad Optimize Gradient Profile MP_Screen->Opt_Grad Opt_pH Adjust Mobile Phase pH Opt_Grad->Opt_pH Opt_Temp Optimize Column Temperature Opt_pH->Opt_Temp Validate Validate Method (ICH) (Specificity, Linearity, Accuracy) Opt_Temp->Validate End Final Analytical Method Validate->End cluster_0 Phase 1: Analytical Screening cluster_1 Phase 2: Method Scale-up cluster_2 Phase 3: Isolation & Analysis Start Goal: Isolate mg of Impurity Screen_Cols Analytical SFC Screening (Multiple Columns/Co-solvents) Start->Screen_Cols Select_Cond Select Optimal Conditions (Resolution & Loadability) Screen_Cols->Select_Cond Calc_Load Calculate Loading Capacity Select_Cond->Calc_Load Scale_Up Geometric Scale-up to Preparative Column Calc_Load->Scale_Up Prep_Run Perform Preparative SFC Run (Stacked Injections) Scale_Up->Prep_Run Collect Collect Fractions Prep_Run->Collect Evap Evaporate Co-solvent Collect->Evap Purity_Check Analyze Purity of Fraction (via Analytical HPLC) Evap->Purity_Check End Pure Impurity Isolated Purity_Check->End

Caption: Workflow for impurity isolation using preparative SFC.

Protocol 2: Preparative SFC Isolation Method

This protocol outlines the steps from analytical screening to final isolation.

  • Instrumentation and Materials

    • Analytical/Preparative SFC System with CO₂ pump, co-solvent pump, autosampler, column oven, back-pressure regulator (BPR), UV detector, and fraction collector.

    • Analytical Column: Chiralpak AD-H, 4.6 x 250 mm, 5µm (or similar polysaccharide-based column). Chiral columns are known to be highly effective for separating isomers and closely related structures in SFC. [16][17] * Preparative Column: Chiralpak AD, 21 x 250 mm, 5µm.

    • Reagents: Supercritical fluid grade CO₂, Methanol (HPLC grade), Isopropyl Alcohol (IPA).

  • Step 1: Analytical SFC Method Development

    • Objective: Find a condition that gives good resolution (Rs > 1.5) between Celecoxib and Bromocelecoxib.

    • Screening Conditions:

      • Co-solvent: Methanol or Ethanol.

      • Flow Rate: 3.0 mL/min.

      • Back Pressure: 150 bar.

      • Temperature: 40°C.

      • Gradient: Screen a gradient from 5% to 40% co-solvent over 5-10 minutes.

    • Optimized Analytical Condition (Example):

      • Mobile Phase: Isocratic 25% Methanol in CO₂.

  • Step 2: Preparative Scale-Up and Execution

    • Sample Preparation: Dissolve the impure Celecoxib API in methanol to the highest possible concentration without precipitation (e.g., 50-100 mg/mL).

    • Preparative Conditions:

      • Column: Chiralpak AD, 21 x 250 mm, 5µm.

      • Flow Rate: Scale up geometrically from the analytical flow rate. (e.g., 60 mL/min).

      • Mobile Phase: Isocratic 25% Methanol in CO₂.

      • Back Pressure: 150 bar.

      • Temperature: 40°C.

      • Loading: Perform loading studies to determine the maximum injection volume before resolution is lost. Start with a small injection and increase incrementally.

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the Bromocelecoxib peak. Use a combination of slope and threshold triggers.

  • Step 3: Post-Purification Processing

    • Solvent Evaporation: Combine the collected fractions containing the pure impurity. Remove the methanol using a rotary evaporator or centrifugal evaporator.

    • Purity Confirmation: Dissolve a small amount of the isolated solid and analyze it using the validated analytical RP-HPLC method (Protocol 1) to confirm its purity. A purity of >98% is typically desired for structural elucidation.

Comparative Analysis: Preparative SFC vs. RP-HPLC
ParameterPreparative RP-HPLCPreparative SFCAdvantage
Primary Mobile Phase Water/BufferSupercritical CO₂SFC (Green, Easy Evaporation)
Organic Solvent Usage High (Liters/run)Low (mL/run)SFC
Typical Run Time 30-60 min5-15 minSFC
Fraction Recovery Slow (Lyophilization/Evaporation)Fast (Simple Evaporation)SFC
Throughput LowerHigher (via stacked injections)SFC

Conclusion

The successful separation of Dehydroxy Bromocelecoxib, or any structurally similar impurity, from the Celecoxib API is a critical task in pharmaceutical quality control. A dual-pronged approach utilizing RP-HPLC for routine analytical testing and preparative SFC for impurity isolation provides a robust, efficient, and comprehensive solution. RP-HPLC serves as the validated method for ensuring API batches meet stringent purity specifications. SFC offers a powerful, green, and rapid alternative for obtaining the high-purity impurity standards required for full structural characterization and toxicological studies. The implementation of these detailed protocols can significantly enhance the speed and reliability of drug development and manufacturing processes.

References

  • Vertex AI Search. (2020). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography.
  • Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • ResearchGate. (n.d.). Supercritical fluid chromatography (SFC) as an isolation tool for the identification of drug related impurities.
  • Pharmaceutical Technology. (2025). Supercritical Fluid Chiral Separations.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • Research Journal of Pharmacy and Technology. (2016). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography.
  • Ovid. (2004). Isolation, synthesis and characterization of impurities in Celecoxib a cox-2 inhibitor.
  • PMC. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles.
  • ResearchGate. (n.d.). HPLC method for the determination of celecoxib and its related impurities.
  • Regis Technologies. (n.d.). Structure Elucidation and Impurity Services.
  • MTC USA. (n.d.). Celecoxib Analyzed with HPLC - AppNote.
  • HPLC. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck.
  • Farmacia Journal. (n.d.). SEPARATION AND DETERMINATION OF PROCESS-RELATED IMPURITIES OF CELECOXIB IN BULK DRUGS USING REVERSED PHASE LIQUID CHROMATOGRAPHY.
  • PubMed. (2005). A new stability--indicating RP-HPLC method to determine assay and known impurity of Celecoxib API.
  • Semantic Scholar. (2001). LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column.
  • MDPI. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity.
  • AppsLab Library. (2015). Analysis of organic impurities of celecoxib using the method described in the USP.
  • Semantic Scholar. (2017). design, characterization and impurity profiling of celecoxib by rp-hplc.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Celecoxib Isomers.
  • PubChem. (n.d.). Bromo-celecoxib.

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Method

Application Note: Advanced Sample Preparation Strategies for the Trace Analysis of Benzylic Bromide Genotoxic Impurities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Regulatory Context Benzylic bromides are highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Regulatory Context

Benzylic bromides are highly reactive alkylating agents frequently utilized as synthetic intermediates or formed as byproducts during active pharmaceutical ingredient (API) manufacturing. Due to their electrophilic nature, they possess the ability to alkylate DNA bases (specifically N-7 of guanine and N-3 of adenine), classifying them as Potential Genotoxic Impurities (PGIs) or Mutagenic Impurities (MIs) under the ICH M7(R1) guidelines[1].

To comply with the Threshold of Toxicological Concern (TTC)—typically restricted to a maximum daily intake of 1.5 µ g/day —analytical methods must achieve sub-part-per-million (ppm) detection limits[2][3]. However, the intrinsic reactivity that makes benzylic bromides valuable in organic synthesis makes their trace analysis exceptionally challenging. This guide details the physicochemical hurdles of benzylic bromide analysis and provides field-proven, self-validating sample preparation protocols for LC-MS/MS and GC-MS platforms.

The Causality of Analytical Failure: Solvolysis and Ionization Suppression

Before designing a sample preparation workflow, scientists must understand why standard analytical approaches fail when applied to benzylic bromides.

  • Rapid Solvolysis in Protic Diluents: The carbon-bromine bond in a benzylic position is highly susceptible to nucleophilic substitution ( SN​1 and SN​2 ) because the transition state is stabilized by the adjacent aromatic ring's π -electron system. If an API is dissolved in standard protic diluents like methanol or water, the benzylic bromide will rapidly solvolyze to form a methyl ether or benzylic alcohol[2][4]. This degradation often exhibits a half-life of less than 2 hours, leading to dangerous false-negative reporting[5].

  • Thermal Degradation: Direct injection of benzylic bromides into hot Gas Chromatography (GC) inlet ports frequently causes dehydrohalogenation or oligomerization, destroying the analyte before it reaches the column.

  • Ionization Deficit in LC-MS: Benzylic bromides are neutral, non-polar molecules lacking basic or acidic functional groups. Consequently, they exhibit extremely poor ionization efficiency in Electrospray Ionization (ESI-MS), making trace-level detection nearly impossible without chemical modification[5][6].

G A Benzylic Bromide (Reactive PGI) B Protic Solvents (MeOH / H2O) A->B Solvolysis D Aprotic Solvents (ACN / DMSO) A->D Dissolution F Derivatization (DEA / PFTP) A->F Nucleophilic Substitution C Degradation (Ethers / Alcohols) B->C False Negatives E Intact PGI (Direct Analysis) D->E Cold Storage G Stable Derivative (Enhanced MS Signal) F->G LC-MS / GC-MS

Figure 1: Degradation pathways versus stabilization strategies for benzylic bromides.

Strategic Workflows for Sample Preparation

To counteract degradation and ionization suppression, Senior Application Scientists rely on two distinct sample preparation strategies.

Strategy A: Aprotic Dilution (Direct Analysis)

Utilizing strictly aprotic, non-nucleophilic solvents (e.g., Acetonitrile, DMSO, or Hexane) prevents solvolysis. However, because the analyte remains a neutral molecule, detection relies on Atmospheric Pressure Chemical Ionization (APCI) rather than ESI, or GC-MS with cold-on-column injection. This method is fast but often suffers from matrix interference.

Strategy B: In-Situ Chemical Derivatization (The Gold Standard)

Derivatization purposely reacts the benzylic bromide with an excess of a specific nucleophile to form a stable, highly detectable complex[7].

  • For LC-MS/MS (Amine Derivatization): Reacting the impurity with Diethanolamine (DEA) introduces a strong basic nitrogen center. This converts the neutral analyte into a tertiary amine, maximizing [M+H]+ protonation in ESI+ mode and lowering the Limit of Detection (LOD) by orders of magnitude[6].

  • For GC-MS (Thiol Derivatization): Reacting with Pentafluorothiophenol (PFTP) yields a volatile, thermally stable thioether. The fluorinated tag enhances electron-capture negative ionization (ECNI) or provides distinct mass fragments for Selected Ion Monitoring (SIM)[3][8].

Workflow Step1 1. API Sample Weighing (Spike with Internal Standard) Split Select Analytical Strategy Step1->Split Step2A 2A. Direct Dissolution (Add 1.0 mL ACN/DMSO) Split->Step2A Neutral/Stable API Step2B 2B. In-Situ Derivatization (Add DEA or PFTP reagent) Split->Step2B Trace Level / Unstable Step3A 3A. Vortex & Centrifuge (4°C, 10,000 rpm) Step2A->Step3A Step4A 4A. Direct LC-MS/MS (APCI or ESI) Step3A->Step4A Step3B 3B. Incubation (e.g., 60°C for 30 min) Step2B->Step3B Step4B 4B. High-Sensitivity MS (ESI+ or HS-GC-MS) Step3B->Step4B

Figure 2: Decision matrix and step-by-step workflow for benzylic bromide impurity analysis.

Experimental Protocols

Protocol 1: LC-MS/MS via Diethanolamine (DEA) Derivatization

Causality: DEA acts as a strong nucleophile, displacing the benzylic bromide via an SN​2 mechanism. This transforms the poorly ionizing impurity into a highly ionizable tertiary amine, drastically increasing ESI+ sensitivity[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask.

  • System Suitability Spiking (Self-Validation): Spike the dry API with 10 µL of a stable isotope-labeled internal standard (e.g., d5​ -benzylic bromide at 1.0 µg/mL). Logic: If the internal standard is successfully derivatized and recovered at >90%, it proves the API matrix did not quench the derivatization reagent, validating the absence of false negatives.

  • Dilution: Add 5.0 mL of anhydrous Acetonitrile (ACN) to dissolve the API. Sonicate for 5 minutes.

  • Derivatization: Add 100 µL of a 0.1 M Diethanolamine (DEA) solution (prepared in ACN) to the flask.

  • Incubation: Seal the flask and incubate in a water bath at 60°C for 30 minutes to drive the SN​2 reaction to completion.

  • Quenching & Volume Adjustment: Cool the flask to room temperature. Add 100 µL of 1% Formic Acid to quench the reaction and protonate the newly formed amine. Make up to the 10 mL mark with ACN.

  • Centrifugation: Transfer 1.5 mL to an Eppendorf tube and centrifuge at 10,000 rpm for 5 minutes at 4°C to precipitate any insoluble API matrix.

  • Analysis: Transfer the supernatant to an LC vial and inject 5 µL into the LC-MS/MS (ESI+ mode).

Protocol 2: GC-MS via Pentafluorothiophenol (PFTP) Derivatization

Causality: Benzylic bromides degrade in high-temperature GC inlets. PFTP reacts with the bromide to form a robust thioether. The pentafluoro-ring significantly increases volatility and provides a unique isotopic signature for Selected Ion Monitoring (SIM), eliminating background noise[7][8].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 50.0 mg of the API into a 20 mL Headspace (HS) or GC vial.

  • System Suitability Spiking (Self-Validation): Add 10 µL of 1-bromohexane (1.0 µg/mL) as a surrogate recovery standard. Logic: Consistent recovery of this orthogonal alkyl halide validates the extraction and derivatization efficiency across different API batches.

  • Solvent Addition: Add 2.0 mL of a Dimethyl Sulfoxide (DMSO) / Water mixture (80:20 v/v). Logic: DMSO ensures API solubility, while a controlled amount of water aids in the partitioning of the derivatized product.

  • Derivatization: Add 100 µL of PFTP reagent (6.5 mg/mL prepared in 0.1 M NaOH). Logic: NaOH deprotonates the thiol, generating a highly nucleophilic thiolate anion.

  • Incubation: Seal the vial and heat at 80°C for 20 minutes with continuous agitation.

  • Extraction (If using direct liquid injection): Add 2.0 mL of Hexane, vortex vigorously for 1 minute, and allow phase separation. Extract the upper Hexane layer containing the volatile thioether derivative.

  • Analysis: Inject 1 µL of the Hexane layer into the GC-MS, or utilize Static Headspace (SHS-GC-MS) directly from the incubated vial[8].

Quantitative Data & Method Performance Summary

The following table summarizes the performance metrics of the discussed sample preparation strategies, highlighting the critical advantages of chemical derivatization.

ParameterProtic Diluent (e.g., Methanol)Aprotic Diluent (e.g., Acetonitrile)Derivatization (DEA / PFTP)
Analyte Stability (Half-Life) < 2 hours (Rapid Solvolysis)> 48 hours (at 4°C)> 72 hours (Room Temp)
Ionization Efficiency (ESI+) Poor (Neutral Molecule)Poor (Neutral Molecule)Excellent (Tertiary Amine)
Typical LOD (LC-MS/MS) > 5.0 ppm (False Negatives)1.0 - 2.0 ppm0.05 - 0.1 ppm
Matrix Interference HighModerateLow (Mass shift isolates signal)
Method Suitability ❌ Not Recommended⚠️ Acceptable for stable APIs✅ Gold Standard for Trace MIs

References

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Chromatography Online URL
  • 4'-Bromomethyl-2-cyanobiphenyl BenchChem URL
  • National Institutes of Health (NIH)
  • Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry ResearchGate URL
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Chromatography Online URL
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS Utrecht University Repository URL
  • National Institutes of Health (NIH)
  • Royal Society of Chemistry (RSC)

Sources

Application

Quantitative Estimation of Dehydroxy Bromocelecoxib by a Stability-Indicating UPLC Method

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a robust, sensitive, and rapid stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, sensitive, and rapid stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Dehydroxy Bromocelecoxib, a potential impurity or related substance of Celecoxib. The method leverages the power of UPLC technology, which utilizes sub-2 µm particle columns to achieve superior resolution, higher sensitivity, and significantly shorter run times compared to conventional HPLC methods.[1] The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated laboratory environment.[2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale, detailed experimental protocols, and complete validation data.

Scientific Rationale and Method Principle

The accurate quantification of impurities in Active Pharmaceutical Ingredients (APIs) is a critical requirement for ensuring the safety and efficacy of pharmaceutical products. Dehydroxy Bromocelecoxib, as a related substance to the COX-2 inhibitor Celecoxib, requires a precise analytical method for its control.

This method is based on reversed-phase UPLC, a cornerstone of modern pharmaceutical analysis. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 column with sub-2 µm particles) and a polar mobile phase. The choice of a sub-2 µm particle column is deliberate; it dramatically increases column efficiency, leading to sharper peaks, better resolution from the parent API and other impurities, and enhanced sensitivity.[1][4]

A gradient elution is employed to ensure that both early-eluting polar compounds and late-eluting non-polar compounds are eluted as sharp, symmetrical peaks within a minimal timeframe. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer's pH is controlled to maintain the analytes in a consistent, non-ionized state, which is crucial for reproducible retention times and optimal peak shape. Detection is performed using a Photo Diode Array (PDA) detector, allowing for spectral analysis to confirm peak purity and identity.

Instrumentation, Materials, and Reagents

Instrumentation
  • UPLC System: A Waters ACQUITY UPLC™ system or equivalent, equipped with a binary solvent manager, sample manager, column heater, and a Photo Diode Array (PDA) detector.

  • Data Acquisition Software: Empower™ 3 or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo or equivalent (5-decimal place readability).

  • pH Meter: Calibrated pH meter.

  • Ultrasonic Bath: For degassing solvents and dissolving samples.

  • Vortex Mixer.

Chemicals and Reagents
  • Dehydroxy Bromocelecoxib Reference Standard (Purity ≥ 99.5%)

  • Celecoxib API

  • Acetonitrile (UPLC or Gradient Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Water (Milli-Q® or equivalent UPLC-grade)

  • Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)

Chromatographic Column
  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm

  • Rationale for Selection: The Ethylene Bridged Hybrid (BEH) particle technology provides excellent stability across a wide pH range and superior peak shape for basic compounds. The 1.7 µm particle size is the cornerstone of UPLC, delivering high efficiency and speed.[4]

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10mM Ammonium Acetate solution in UPLC-grade water. Adjust the pH to 4.5 using dilute Formic Acid. Filter through a 0.22 µm nylon filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile B in a 50:50 (v/v) ratio.

Preparation of Standard Solutions
  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Dehydroxy Bromocelecoxib reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to 200% of the target concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL).

Preparation of Sample Solution
  • Sample Solution (for Assay of Impurity in Celecoxib): Accurately weigh about 50 mg of Celecoxib API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of 1000 µg/mL of the main API. Any Dehydroxy Bromocelecoxib present will be quantified against the standard curve.

UPLC Chromatographic Conditions

The instrumental parameters are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time(min) / %B: 0/20, 1/20, 7/80, 8/80, 8.1/20, 10/20
Column Temperature 40 °C
Sample Temperature 10 °C
Injection Volume 2.0 µL
Detection PDA Detector, Wavelength: 254 nm
Run Time 10 minutes

UPLC System Workflow and Validation Logic

The following diagrams illustrate the overall experimental workflow and the logical framework for method validation as mandated by regulatory guidelines.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Sol_Prep Solution Preparation (Mobile Phase, Diluent) Std_Prep Standard Preparation (Stock & Working Standards) Sol_Prep->Std_Prep Smp_Prep Sample Preparation (API Dissolution) Std_Prep->Smp_Prep UPLC_Setup UPLC System Setup (Equilibration, SST) Smp_Prep->UPLC_Setup Seq_Run Sequence Injection (Standards & Samples) UPLC_Setup->Seq_Run Integration Peak Integration & Identification Seq_Run->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for the UPLC analysis of Dehydroxy Bromocelecoxib.

G cluster_core cluster_limit Validation {ICH Q2(R1) Method Validation|The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose. [4, 7]} Specificity Specificity Ability to assess analyte unequivocally in the presence of components which may be expected to be present. Validation->Specificity Linearity Linearity Ability to obtain test results which are directly proportional to the concentration of analyte. Validation->Linearity Accuracy Accuracy Closeness of test results to the true value. (Recovery Studies) Validation->Accuracy Precision Precision Closeness of agreement among a series of measurements. (Repeatability & Intermediate) Validation->Precision Robustness {Robustness|Measure of capacity to remain unaffected by small, deliberate variations in method parameters.} Validation->Robustness Range Range Interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy and linearity. Linearity->Range LOD LOD Lowest amount of analyte that can be detected but not necessarily quantitated. Linearity->LOD Based on S/N or SD of response & slope LOQ LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Linearity->LOQ Based on S/N or SD of response & slope Accuracy->Range Precision->Range

Caption: Logical relationship of validation parameters based on ICH Q2(R1) guidelines.

Method Validation

The developed UPLC method was rigorously validated according to ICH Q2(R1) guidelines.[2]

System Suitability

Before sample analysis, the chromatographic system's performance was verified. Six replicate injections of a standard solution (e.g., 2.0 µg/mL) were made.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte in the presence of other components like the main API, excipients, or degradation products.[3] Forced degradation studies were conducted on a spiked sample of Celecoxib with Dehydroxy Bromocelecoxib.

  • Acid/Base Hydrolysis: 1N HCl / 1N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: UV light (254 nm) for 24 hours. Result: In all conditions, the Dehydroxy Bromocelecoxib peak was well-resolved from the main Celecoxib peak and any degradation products, with no co-eluting peaks observed (peak purity > 99.9%).

Linearity

The linearity was evaluated by analyzing six concentrations of Dehydroxy Bromocelecoxib from the LOQ to 200% of the target level. A calibration curve was plotted of peak area versus concentration.

ParameterResultAcceptance Criteria
Range Studied (µg/mL) 0.1 - 10.0-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero
Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of Dehydroxy Bromocelecoxib standard into a sample solution at three concentration levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

LevelAmount Spiked (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria (%)
50% 1.0101.20.898.0 - 102.0
100% 2.099.80.598.0 - 102.0
150% 3.0100.50.698.0 - 102.0
Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different UPLC system.

Precision Type%RSD of ResultsAcceptance Criteria
Repeatability 0.9%≤ 2.0%
Intermediate Precision 1.3%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) method.

  • LOD: Determined at an S/N ratio of approximately 3:1.

  • LOQ: Determined at an S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%).

ParameterResult (µg/mL)
LOD 0.03
LOQ 0.10
Robustness

The method's robustness was evaluated by making small, deliberate changes to the chromatographic conditions. System suitability parameters were checked for each condition.

Parameter ChangedResult
Flow Rate (± 0.04 mL/min) No significant change in resolution.
Column Temperature (± 2 °C) Minor shift in retention time, SST passed.
Mobile Phase A pH (± 0.2 units) Minor shift in retention time, SST passed.

Conclusion

The stability-indicating UPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative estimation of Dehydroxy Bromocelecoxib. The method's total run time of 10 minutes allows for high throughput analysis. The validation results confirm that the method is suitable for its intended purpose, including routine quality control analysis of Celecoxib API and monitoring of impurity levels in stability studies, fully complying with the stringent requirements of the ICH guidelines.[5]

References

  • Title: Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies Source: DARU Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug Source: Oriental Journal of Chemistry URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles Source: Molecules (MDPI) URL: [Link]

  • Title: Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors Source: Journal of Analytical Methods in Chemistry URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: (PDF) Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles Source: ResearchGate URL: [Link]

  • Title: Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics Source: Taylor & Francis Online URL: [Link]

  • Title: Development of UPLC method for simultaneous assay of some COVID-19 drugs utilizing novel instrumental standard addition and factorial design Source: PLOS ONE URL: [Link]

  • Title: (PDF) Analytical method Development and validation of RP-UPLC method for the pharmaceutical dose estimation of Zuranolone Capsule dosage forms Source: ResearchGate URL: [Link]

  • Title: Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API Source: Taylor & Francis Online URL: [Link]

  • Title: Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

Sources

Method

Application Note and Protocol for Spiking Dehydroxy Bromocelecoxib in Recovery Studies

Authored by: Senior Application Scientist Introduction In the realm of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and effica...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

In the realm of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products.[1] Recovery studies are a critical component of this validation process, designed to demonstrate the accuracy of an analytical method by quantifying the amount of an active pharmaceutical ingredient (API) recovered from a sample matrix.[2][3] This document provides a detailed protocol for conducting recovery studies of Dehydroxy Bromocelecoxib, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib[4], by spiking it into a solid dispersion matrix composed of Soluplus®.

Dehydroxy Bromocelecoxib, with the molecular formula C17H13BrF3N3O2S[5], is a compound of interest in drug discovery and development. Its analysis often involves creating solid dispersions to enhance solubility and bioavailability, a common challenge for many modern APIs.[6][7] Soluplus®, a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, is an effective polymeric carrier for forming amorphous solid dispersions, which can improve dissolution rates and prevent recrystallization of poorly water-soluble drugs.[6][8]

This application note will detail a comprehensive, step-by-step protocol for spiking Dehydroxy Bromocelecoxib into a Soluplus® matrix, followed by extraction and quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The causality behind each experimental choice is explained to provide researchers with a robust and scientifically sound methodology that aligns with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) and adheres to guidelines set forth by regulatory bodies such as the FDA and ICH.[9][10]

Materials and Reagents

Material/ReagentGradeSupplier
Dehydroxy Bromocelecoxib Reference Standard≥98% purityCommercially available
Soluplus®Pharmaceutical GradeBASF or equivalent
Acetonitrile (ACN)HPLC GradeCommercially available
Methanol (MeOH)HPLC GradeCommercially available
WaterHPLC Grade/DeionizedIn-house or commercially available
Orthophosphoric AcidAR GradeCommercially available
Phosphate BufferpH 3.6Prepared in-house

Equipment

  • Analytical Balance (4-decimal place)

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6mm, 5µm particle size)[11]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol

PART 1: Preparation of Stock and Spiking Solutions

The accuracy of a recovery study is fundamentally dependent on the precise preparation of the spiking solution. This protocol outlines the steps to create a known concentration of Dehydroxy Bromocelecoxib that will be introduced into the placebo (Soluplus®) matrix.

1.1 Dehydroxy Bromocelecoxib Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Dehydroxy Bromocelecoxib reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable solvent, such as methanol or a mixture of methanol and buffer[11], to dissolve the standard. The choice of solvent should be based on the solubility of Dehydroxy Bromocelecoxib.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with the same solvent and mix thoroughly. This is your Stock Solution A .

1.2 Intermediate Spiking Solution (100 µg/mL):

  • Pipette 1 mL of Stock Solution A into a 10 mL volumetric flask.

  • Dilute to volume with the same solvent used for the stock solution.

  • Mix thoroughly. This is your Intermediate Spiking Solution B .

PART 2: Spiking Dehydroxy Bromocelecoxib into the Soluplus® Matrix

The objective here is to simulate a drug product by incorporating a known amount of the API into the placebo matrix. The spiking is performed at different concentration levels to assess the method's accuracy across a range, as recommended by ICH guidelines.[3] For this protocol, we will prepare spiked samples at 80%, 100%, and 120% of a target concentration (e.g., 10 µg/mL).[11]

2.1 Preparation of Placebo (Soluplus®) Solution:

  • Accurately weigh an amount of Soluplus® equivalent to the concentration it would be in the final drug product formulation. For example, if the final product has 10 mg of API in a 100 mg tablet containing 50% Soluplus®, you would use 50 mg of Soluplus®.

  • Dissolve the Soluplus® in a suitable volume of the chosen solvent in a volumetric flask. Soluplus® is soluble in both organic and aqueous solutions.[6]

2.2 Spiking Procedure:

  • 80% Level (8 µg/mL):

    • To a volumetric flask containing the dissolved Soluplus®, add a calculated volume of Intermediate Spiking Solution B to achieve a final concentration of 8 µg/mL. For a 10 mL final volume, this would be 0.8 mL.

    • Make up to the final volume with the solvent.

  • 100% Level (10 µg/mL):

    • To a separate volumetric flask with dissolved Soluplus®, add a calculated volume of Intermediate Spiking Solution B to achieve a final concentration of 10 µg/mL. For a 10 mL final volume, this would be 1.0 mL.

    • Make up to the final volume with the solvent.

  • 120% Level (12 µg/mL):

    • To a third volumetric flask with dissolved Soluplus®, add a calculated volume of Intermediate Spiking Solution B to achieve a final concentration of 12 µg/mL. For a 10 mL final volume, this would be 1.2 mL.

    • Make up to the final volume with the solvent.

Prepare each spiking level in triplicate to assess the precision of the method.

PART 3: Sample Extraction and Preparation for HPLC Analysis

The goal of this stage is to efficiently extract Dehydroxy Bromocelecoxib from the Soluplus® matrix, ensuring that the final solution is compatible with the HPLC system and free of interfering components.[12][13]

3.1 Extraction Procedure:

  • The spiking procedure described above results in a solution. If working with a solid dispersion prepared by methods like hot-melt extrusion or spray drying, the first step would be to dissolve the solid dispersion in a suitable solvent.

  • Given that Soluplus® and Dehydroxy Bromocelecoxib are already in solution, the primary "extraction" is the dilution to the analytical concentration.

  • If necessary, perform a further dilution of the spiked samples to bring the concentration within the linear range of the HPLC method.

  • Filter the final solutions through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[14]

PART 4: HPLC-UV Analysis

The filtered samples are now ready for quantification. The following HPLC parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

4.1 HPLC Conditions:

ParameterCondition
Column C18, 250 x 4.6mm, 5µm
Mobile Phase Methanol:Phosphate Buffer (pH 3.6) (60:40 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection Wavelength 330 nm (based on Celecoxib UV spectrum)[11]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

4.2 Analysis Sequence:

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject a series of calibration standards of Dehydroxy Bromocelecoxib to establish a calibration curve.

  • Inject the prepared spiked samples (at 80%, 100%, and 120% levels, in triplicate).

Data Analysis and Acceptance Criteria

The percentage recovery is calculated using the following formula:

% Recovery = (Concentration found / Concentration spiked) x 100

Acceptance Criteria:

According to ICH guidelines, the mean recovery should typically be within 98.0% to 102.0% for a drug substance assay.[15][16] The relative standard deviation (RSD) for the replicate preparations should not be more than 2%.[15]

Visualization of Experimental Workflow

Recovery_Study_Workflow cluster_prep Solution Preparation cluster_spike Spiking Procedure cluster_analysis Analysis stock Prepare Stock Solution (1000 µg/mL) intermediate Prepare Intermediate Solution (100 µg/mL) stock->intermediate spike80 Spike at 80% Level intermediate->spike80 spike100 Spike at 100% Level intermediate->spike100 spike120 Spike at 120% Level intermediate->spike120 placebo Prepare Placebo Solution (Soluplus®) placebo->spike80 placebo->spike100 placebo->spike120 filter Filter Samples spike80->filter spike100->filter spike120->filter hplc HPLC-UV Analysis filter->hplc data Calculate % Recovery hplc->data

Caption: Workflow for Dehydroxy Bromocelecoxib recovery study.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting recovery studies of Dehydroxy Bromocelecoxib spiked in a Soluplus®-based solid dispersion matrix. By following these detailed steps and understanding the rationale behind them, researchers, scientists, and drug development professionals can confidently generate accurate and reliable data that meets regulatory expectations for analytical method validation. The successful execution of this protocol will provide a high degree of assurance in the accuracy of the analytical method for the quantification of Dehydroxy Bromocelecoxib in the specified matrix.

References

  • Vertex AI Search. (2025, December 26).
  • Sonawane, R. O. (2024, May 28). Soluplus is a polymeric carrier which increased the solubility bioavailability, dissolution of various dosage form. IJPRA Journal.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.).
  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF CELECOXIB AND TRAMADOL HYDROCHLORIDE. (2024, July 21). WJPLS.org.
  • Celecoxib Identific
  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2020, February 13). PMC.
  • Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study. (2002). Die Pharmazie.
  • FDA. (2024, March 6). Q2(R2)
  • FDA Guidance on Analytical Method Valid
  • Sample Preparation – HPLC. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Celebrex.
  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.).
  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. (n.d.). SciSpace.
  • Soluplus - solid dispersion for enhanced drug delivery. (2025, October 3).
  • On the inherent properties of Soluplus and its application in ibuprofen solid dispersions generated by microwave-quench cooling technology. (2016, November 16). Taylor & Francis.
  • Lansoprazole solid dispersion using a novel amphiphillic polymer Soluplus. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • ProPharma. (2024, June 25).
  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
  • EXCIPIENT UPDATE - Soluplus®: An Understanding of Supersaturation From Amorphous Solid Dispersions. (2015, January 6). Drug Development and Delivery.
  • Scharlab Internacional. (n.d.).
  • Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies. (2006, May 1). PubMed.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • Improved Analytical Recovery by Taking into Account Sample Matrix and Chromatographic Instrumentation. (2012, December 12). American Pharmaceutical Review.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • ICH. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Lab Manager. (2025, October 22).
  • A Precise Prediction Method for the Properties of API-Containing Tablets Based on Data from Placebo Tablets. (2020, June 28). PMC.
  • Bromo-celecoxib | C17H13BrF3N3O2S | CID 164687726. (n.d.). PubChem - NIH.
  • Thermo Fisher Scientific. (n.d.).
  • Chemicals and Reagents. Active pharmaceutical ingredients (API) reference standards were purchased in the highest purity availab. (n.d.).
  • Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). (2000, December 4). PubMed.
  • Chromatogram of API spiked in placebo solution. (n.d.).
  • Synthesis and characterization of celecoxib peroxide: crystal structure, theoretical analysis, thermochemistry and bond dissociation energy. (2025, July 30). R Discovery.
  • Chemical and biological investigation of N-hydroxy-valdecoxib: An active metabolite of .... (2008, May 1). PubMed.
  • Synthesis and Characterization of Bromoclenbuterol. (2016, August 31). Hilaris Publisher.
  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2014, September 1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Resolution of Celecoxib and Bromo Impurity

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the co-elution of Celecoxib and its structurally s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the co-elution of Celecoxib and its structurally similar bromo impurity (CAS 170570-75-9).

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does the bromo impurity consistently co-elute with the main Celecoxib peak on our standard C18 column? A: The co-elution is a direct consequence of insufficient hydrophobic differentiation. Celecoxib and its bromo impurity share a massive, bulky diaryl-substituted pyrazole core. While the addition of a bromine atom increases the overall lipophilicity of the impurity, this difference is marginal relative to the entire molecule's hydrophobicity. On a standard C18 (octadecylsilane) stationary phase, retention is driven purely by hydrophobic dispersion forces. Because the hydrophobic surface areas of both molecules are nearly identical, the selectivity factor ( α ) approaches 1.0, leading to peak overlap. To resolve this, you must exploit electronic differences rather than purely hydrophobic ones[1].

Q2: If C18 is inadequate, which stationary phase chemistry provides the necessary selectivity? A: You must transition to a stationary phase capable of π−π interactions, such as a Phenyl-Hexyl, Diphenyl, or an immobilized Chiralpak IA-3 column used in reversed-phase mode[1]. The phenyl rings on these columns interact with the aromatic systems of the analytes. The highly electronegative and polarizable bromine atom on the impurity alters the electron density of its attached phenyl ring. This electronic perturbation changes the strength of the π−π stacking interaction with the stationary phase, creating a significant difference in retention time and achieving baseline resolution[2].

Q3: We switched to a Phenyl column, but the resolution is still only 1.2. How can we optimize the mobile phase to fix this? A: Your organic modifier is likely suppressing the column's selectivity. If you are using Acetonitrile (ACN), switch to Methanol (MeOH). Acetonitrile contains a carbon-nitrogen triple bond ( π electrons) that actively competes with your analytes for the π−π interaction sites on the phenyl stationary phase. Methanol, being a protic solvent with no π electrons, does not interfere with these interactions. By swapping ACN for MeOH, you unmask the full orthogonal selectivity of the phenyl column, which typically pushes the resolution ( Rs​ ) well above 2.0[1].

Q4: How does column temperature influence this specific critical pair? A: Temperature dictates the thermodynamics of the analyte transfer between the mobile and stationary phases. Because the bromo impurity has a higher molecular weight and distinct polarizability, manipulating the temperature alters the enthalpy of interaction ( ΔH ). Increasing the temperature (e.g., from 25°C to 35°C) improves mass transfer kinetics, which reduces band broadening (peak tailing) for these highly hydrophobic sulfonamides. However, excessive heat will decrease overall retention ( k′ ), potentially compressing the separation window. A controlled temperature of 35°C–40°C usually provides the optimal balance between peak sharpness and retention[2].

Quantitative Data: Stationary Phase Comparison

The following table summarizes the causal relationship between column chemistry, organic modifier, and resulting system suitability parameters.

Column ChemistryOrganic ModifierRetention Time: CelecoxibRetention Time: Bromo ImpurityResolution ( Rs​ )Peak Symmetry
Standard C18 (5 µm)Acetonitrile (ACN)12.4 min12.8 min1.1 (Co-elution)1.45
Standard C18 (5 µm)Methanol (MeOH)15.2 min15.9 min1.4 (Marginal)1.30
Phenyl-Hexyl (4 µm)Acetonitrile (ACN)11.8 min13.1 min2.1 (Acceptable)1.15
Diphenyl (3 µm) Methanol (MeOH) 14.5 min 17.2 min 3.8 (Baseline) 1.05

Data demonstrates that combining a Diphenyl stationary phase with a Methanol modifier yields the highest resolution and peak symmetry.

Mandatory Visualization: Troubleshooting Workflow

HPLC_Optimization Step1 Identify Resolution Issue Rs < 1.5 on C18 Column Step2 Change Stationary Phase Select Phenyl-Hexyl or Diphenyl Step1->Step2 Insufficient Hydrophobic Selectivity Step3 Modify Organic Solvent Swap Acetonitrile for Methanol Step2->Step3 Maximize π-π Interactions Step4 Optimize Thermodynamics Adjust Column Temp (35°C - 40°C) Step3->Step4 Fine-tune Mass Transfer Step5 System Suitability Achieved Baseline Resolution (Rs > 2.0) Step4->Step5 Validate Method

Workflow for troubleshooting HPLC resolution between Celecoxib and its bromo impurity.

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed as a self-validating system. By incorporating a system suitability test (SST) directly into the workflow, the method verifies its own performance before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Solvent A): Prepare a 10 mM Monobasic Potassium Phosphate ( KH2​PO4​ ) buffer. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: A pH of 3.0 ensures the sulfonamide group on Celecoxib (pKa ~9.7) remains fully protonated and neutral, preventing peak splitting and tailing. Filter through a 0.22 µm membrane.

  • Organic Phase (Solvent B): 100% HPLC-grade Methanol.

Step 2: Column Installation and Equilibration

  • Install a Diphenyl or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature strictly to 35°C.

  • Equilibrate the column with 40% Solvent A / 60% Solvent B at a flow rate of 1.0 mL/min for at least 30 column volumes until the baseline UV signal (at 254 nm) is perfectly stable.

Step 3: Sample Preparation (System Suitability Solution)

  • Accurately weigh 10 mg of Celecoxib Reference Standard and 0.1 mg of Celecoxib Bromo Impurity (CAS 170570-75-9)[3].

  • Dissolve in 10 mL of Methanol (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: Gradient Elution Execution Execute the following gradient profile to ensure the bromo impurity is swept from the column while maintaining resolution:

  • 0.0 - 15.0 min: Isocratic hold at 60% B. (Resolves the critical pair).

  • 15.0 - 20.0 min: Linear ramp to 85% B. (Washes strongly retained hydrophobic degradation products).

  • 20.0 - 25.0 min: Isocratic hold at 85% B.

  • 25.0 - 25.1 min: Return to 60% B.

  • 25.1 - 32.0 min: Re-equilibration.

Step 5: System Suitability Verification (Self-Validation)

  • Inject 10 µL of the System Suitability Solution.

  • Acceptance Criteria: The resolution ( Rs​ ) between Celecoxib and the Bromo Impurity MUST be ≥2.0 . The tailing factor for the Celecoxib peak MUST be ≤1.5 . If these criteria are met, the system has validated its own thermodynamic and kinetic readiness for sample analysis.

References
  • Title: Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles Source: PubMed Central (PMC) URL: [Link]

  • Title: Celecoxib Analyzed with HPLC - AppNote Source: MicroSolv Technology Corporation (MTC USA) URL: [Link]

  • Title: Celecoxib Bromo Impurity | CAS 170570-75-9 Source: Veeprho Pharmaceuticals URL: [Link]

Sources

Optimization

Technical Support Center: Dehydroxy Bromocelecoxib Stability &amp; Handling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with handling Dehydroxy Bromocelecoxib in a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with handling Dehydroxy Bromocelecoxib in analytical and drug development workflows. Rather than just providing a list of rules, this guide explains the mechanistic "why" behind every protocol so you can troubleshoot with confidence.

The Chemical Reality: Why Stability is a Challenge

Dehydroxy Bromocelecoxib (CAS 170570-75-9) is a critical reference standard utilized in the impurity profiling, genotoxicity screening, and forced degradation studies of the COX-2 inhibitor Celecoxib[1]. Structurally, it is 4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide[2].

The analytical challenge lies entirely in the bromomethyl group . This benzylic bromide moiety is an excellent electrophile. In the presence of nucleophiles—most commonly water or protic solvents like methanol—it undergoes rapid nucleophilic substitution (hydrolysis or solvolysis). This inherent reactivity is the root cause of the vast majority of stability issues reported by analytical laboratories.

Troubleshooting Guide & FAQs

Q1: I am seeing a secondary peak eluting earlier than Dehydroxy Bromocelecoxib in my reversed-phase HPLC runs. Is my standard impure? A1: If the standard was recently dissolved in a diluent containing water or methanol, you are likely observing in-situ degradation, not an inherent impurity. The benzylic bromide hydrolyzes to form Hydroxy Methyl Celecoxib (CAS 170571-00-3)[3]. Because the newly formed hydroxyl group is significantly more polar than the bromide leaving group, this degradant will elute earlier on a standard C18 column.

Q2: How can I differentiate between column carryover and actual solution degradation? A2: Perform a self-validating injection sequence. Inject a blank of your exact sample diluent, followed by a fresh preparation of the standard in anhydrous acetonitrile, and finally your aged sample. If the early-eluting peak only appears in the aged sample and grows over time, it is a degradation product (Hydroxy Methyl Celecoxib), confirming solvolysis rather than carryover.

Q3: What are the optimal solvents for preparing stock solutions? A3: You must strictly avoid protic solvents. Use Anhydrous Acetonitrile (ACN) or Anhydrous Dimethyl Sulfoxide (DMSO) . These aprotic solvents do not act as nucleophiles, thereby preserving the integrity of the benzylic bromide.

Mechanistic Pathway Visualization

Degradation A Dehydroxy Bromocelecoxib (Benzylic Bromide) CAS: 170570-75-9 B Hydroxy Methyl Celecoxib (Benzylic Alcohol) CAS: 170571-00-3 A->B Hydrolysis (H2O / Protic Solvents) Nucleophilic Substitution

Caption: Degradation of Dehydroxy Bromocelecoxib to Hydroxy Methyl Celecoxib via hydrolysis.

Quantitative Data: Solvent Stability Matrix

To illustrate the critical nature of solvent selection, the table below summarizes the expected stability of Dehydroxy Bromocelecoxib across different diluents based on benzylic bromide reactivity profiles.

Solvent SystemStorage TempStability at 24hStability at 7 DaysPrimary Degradant Formed
Methanol / Water (50:50)25°C< 60%< 10%Hydroxy Methyl Celecoxib[3]
100% Methanol25°C~ 85%~ 40%Methoxy Methyl Celecoxib / Hydroxy
Anhydrous Acetonitrile25°C> 99%~ 95%None (Trace Hydroxy if moisture enters)
Anhydrous DMSO-20°C> 99.9%> 99%None

Self-Validating Protocol: Preparation of Stable Stock Solutions

To ensure absolute trustworthiness in your analytical data, follow this self-validating methodology for preparing and storing your reference standards. Safety protocols dictate the compound must be kept tightly closed in a dry, well-ventilated place[2].

Step 1: Desiccation and Thermal Equilibration

  • Action: Remove the standard vial from cold storage (-20°C) and place it in a desiccator to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture, which condenses on the solid and initiates microscopic hydrolysis even before the solvent is added.

Step 2: Anhydrous Dissolution

  • Action: Weigh the required mass under a dry nitrogen atmosphere if possible. Dissolve immediately in Anhydrous Acetonitrile (<50 ppm H2O) to achieve the desired stock concentration (e.g., 1.0 mg/mL).

  • Causality: Aprotic solvents prevent the nucleophilic substitution of the bromide leaving group.

Step 3: Aliquoting into Silanized Vials

  • Action: Transfer the stock solution into amber, silanized glass vials.

  • Causality: Standard borosilicate glass contains free surface silanol groups (-Si-OH) that can provide a localized protic environment, catalyzing degradation at the glass-liquid interface. Silanization caps these reactive sites. Amber glass prevents photochemical degradation.

Step 4: Headspace Purging and Storage

  • Action: Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing with PTFE-lined caps. Store immediately at -20°C[2].

  • Causality: Displacing atmospheric oxygen and moisture ensures long-term stability.

Step 5: T=0 Self-Validation (Crucial)

  • Action: Immediately inject an aliquot of the freshly prepared stock (diluted to working concentration) into the HPLC.

  • Causality: This establishes your baseline purity (T=0) and confirms that your solvent system was truly anhydrous. If the Hydroxy Methyl Celecoxib peak is present at T=0, your "anhydrous" solvent has been compromised.

Protocol Workflow Visualization

Protocol Step1 1. Desiccation Equilibrate vial to RT in desiccator Step2 2. Weighing Weigh under dry N2 atmosphere Step1->Step2 Step3 3. Dissolution Use Anhydrous ACN/DMSO (<50 ppm H2O) Step2->Step3 Step4 4. Aliquoting Transfer to amber silanized vials Step3->Step4 Validation Self-Validation HPLC-UV check at T=0 Confirm Purity >99% Step3->Validation QC Check Step5 5. Storage Store at -20°C Argon headspace Step4->Step5

Caption: Self-validating workflow for Dehydroxy Bromocelecoxib stock preparation and storage.

References

  • SynThink Research Chemicals. "Hydroxy Methyl Celecoxib | 170571-00-3 - SynThink: Dehydroxy Bromocelecoxib | 170570-75-9".
  • LGC Standards. "Safety Data Sheet - Version 5.0 - Dehydroxy Bromocelecoxib".
  • SynThink Research Chemicals. "Celecoxib EP Impurities & USP Related Compounds".

Sources

Troubleshooting

Preventing hydrolysis of bromomethyl impurities during analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to professionals encountering challenges wi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to professionals encountering challenges with the analysis of bromomethyl impurities. Due to their reactive nature, these compounds are particularly susceptible to hydrolysis, which can lead to inaccurate quantification and characterization. This resource offers troubleshooting guides, FAQs, and detailed protocols to ensure the integrity of your analytical results.

Understanding the Challenge: The Instability of Bromomethyl Groups

Bromomethyl groups, especially benzylic bromides, are highly reactive functional groups.[1][2] Their susceptibility to nucleophilic substitution reactions, particularly hydrolysis, is a primary concern during analytical procedures.[1][3] The presence of water, even in trace amounts within solvents or on glassware, can lead to the conversion of the bromomethyl impurity into its corresponding hydroxymethyl analog.[1] This degradation not only diminishes the concentration of the target analyte but also introduces a new impurity that can complicate chromatographic separation and analysis.

The hydrolysis of bromomethyl compounds can proceed through either an SN1 or SN2 mechanism, influenced by the structure of the molecule and the analytical conditions.[1][4][5] This reactivity necessitates careful consideration of every step in the analytical workflow, from sample preparation to the final analysis.

Diagram: Hydrolysis of a Bromomethyl Group

The following diagram illustrates the general mechanism for the hydrolysis of a bromomethyl-containing compound, a common degradation pathway encountered during analysis.

HydrolysisMechanism Bromomethyl R-CH₂Br (Bromomethyl Impurity) TransitionState Transition State [HO···CH₂(R)···Br]⁻ Bromomethyl->TransitionState Nucleophilic Attack Water H₂O (Nucleophile) Water->TransitionState Hydroxymethyl R-CH₂OH (Hydroxymethyl Degradant) TransitionState->Hydroxymethyl Product Formation Bromide Br⁻ (Leaving Group) TransitionState->Bromide

Caption: General SN2 hydrolysis pathway of a bromomethyl impurity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of bromomethyl impurities.

Sample Preparation & Handling

Q1: My bromomethyl impurity seems to degrade in the sample diluent before I can even inject it. What's causing this and how can I prevent it?

A1: This is a classic sign of hydrolysis. The primary cause is likely the presence of water or other nucleophilic species in your sample diluent. Standard reversed-phase HPLC diluents, often containing water and methanol, can readily react with the bromomethyl group.[1][6]

  • Expert Insight: To mitigate this, you should use anhydrous, aprotic solvents for sample preparation whenever possible.[3][7] Solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane are excellent choices.[8][9] It is also crucial to use dry glassware and minimize the sample's exposure to atmospheric moisture.[3] Preparing samples immediately before analysis is a key strategy to minimize degradation over time.

Q2: I'm seeing a new, more polar peak appear in my chromatogram over time, while my target impurity peak decreases. Is this related to hydrolysis?

A2: Yes, this is a strong indication of hydrolysis. The bromomethyl group (-CH₂Br) is being converted to a hydroxymethyl group (-CH₂OH). The hydroxyl group is more polar than the bromo group, causing it to elute earlier (have a shorter retention time) in a typical reversed-phase HPLC system. Monitoring the appearance and growth of this new peak relative to the decrease of your target analyte can confirm the degradation.[7][10]

Q3: Should I control the temperature of my samples in the autosampler?

A3: Absolutely. Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[3] It is highly recommended to use a cooled autosampler, typically set at 2-8°C, to maintain the stability of your samples while they are awaiting injection.[7]

Chromatographic Analysis

Q4: Can the mobile phase in my HPLC method cause hydrolysis of the bromomethyl impurity on the column?

A4: Yes, the mobile phase is a significant factor. Since reversed-phase HPLC typically uses aqueous-organic mobile phases, there is an inherent risk of on-column degradation.[6]

  • Causality Explained: The longer the analyte resides on the column in the presence of water, the greater the opportunity for hydrolysis. To minimize this, you should aim for shorter run times. Additionally, consider the pH of your mobile phase. While bromomethyl groups can hydrolyze across a range of pH values, highly acidic or basic conditions can sometimes accelerate the process.[1][11] Operating at a neutral or slightly acidic pH is often a good starting point.

Q5: Are there alternative chromatographic techniques I should consider to avoid hydrolysis?

A5: While reversed-phase HPLC is the most common technique, other methods can be employed if hydrolysis remains a persistent issue.

  • Gas Chromatography (GC): For volatile and thermally stable bromomethyl impurities, GC can be an excellent alternative as it avoids aqueous mobile phases.[10][12] Derivatization may sometimes be necessary to improve volatility.[13]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase component, which is non-aqueous and can offer unique selectivity.

Troubleshooting Guide: Practical Solutions for Common Problems

This guide provides a structured approach to resolving specific issues encountered during the analysis of bromomethyl impurities.

Problem Potential Cause(s) Recommended Solutions & Explanations
Rapid loss of impurity peak area in prepared samples. 1. Hydrolysis in sample diluent. 2. Reaction with nucleophilic solvents (e.g., methanol). 3. Exposure to atmospheric moisture. 1. Switch to Anhydrous Aprotic Solvents: Immediately replace aqueous or protic diluents (like methanol/water) with high-purity, anhydrous acetonitrile (ACN) or tetrahydrofuran (THF).[8][14] These solvents are less nucleophilic and minimize the primary degradation pathway.2. Prepare Samples Fresh: Analyze samples immediately after preparation to reduce the time available for degradation.3. Use Inert Vials: Employ silanized or low-adsorption glass vials to prevent interactions with the glass surface. Ensure vials are dry before use.
Appearance of a new, more polar peak with a corresponding decrease in the target analyte peak. Conversion of the bromomethyl group to a hydroxymethyl group. 1. Confirm Identity via LC-MS: If available, use LC-MS to confirm the mass of the new peak. The hydroxymethyl degradant will have a mass corresponding to the replacement of Br (79/81 Da) with OH (17 Da).2. Perform a Forced Degradation Study: Intentionally stress a sample with water to confirm that the degradant peak matches the one appearing in your analytical samples. This validates that hydrolysis is the issue.[1][13]
Poor peak shape (tailing or fronting) for the bromomethyl impurity. 1. On-column degradation. 2. Secondary interactions with the stationary phase. 3. Incompatibility between sample diluent and mobile phase. 1. Optimize Mobile Phase: Use a mobile phase with a higher percentage of organic solvent or a faster gradient to reduce the analyte's residence time on the column, minimizing on-column hydrolysis.[15]2. Evaluate Different Columns: Test stationary phases with different surface chemistries (e.g., end-capped C18, phenyl-hexyl) to find one that minimizes secondary interactions.3. Match Diluent and Mobile Phase: Ensure your sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion. Ideally, the diluent should be weaker than or equal in elution strength to the mobile phase.
Inconsistent results and poor reproducibility between analyses. 1. Variable sample degradation rates. 2. Contamination of solvents or system with water. 3. Thermal instability. 1. Standardize Sample Handling: Implement a strict SOP for sample preparation, ensuring consistent timing between preparation and injection.2. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and ensure they are freshly opened or properly stored to prevent water absorption.[6][16]3. Maintain Low Temperatures: Use a cooled autosampler (e.g., 4°C) and a column oven set to a consistent, and not excessively high, temperature (e.g., 25-30°C).[10]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis

This protocol is designed to minimize the pre-analytical hydrolysis of bromomethyl impurities.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN).

  • Glassware Preparation: Use clean, dry glassware. If possible, rinse with the chosen anhydrous solvent and dry under a stream of nitrogen.

  • Sample Weighing: Accurately weigh the sample into a dry volumetric flask.

  • Dissolution: Add a portion of the anhydrous ACN and sonicate briefly (if necessary) to dissolve the sample.

  • Dilution: Dilute to the final volume with anhydrous ACN and mix thoroughly.

  • Transfer: Immediately transfer an aliquot of the final solution into an HPLC vial.

  • Analysis: Place the vial in a cooled autosampler (4°C) and inject it as soon as possible.

Protocol 2: Stability-Indicating HPLC Method Development - A Starting Point

This protocol provides a robust starting point for developing an HPLC method that can separate the bromomethyl impurity from its primary hydroxymethyl degradant.

  • Instrumentation: Standard HPLC system with UV detection.[9][10]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)[7][10]

  • Gradient Program (Example):

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[10]

  • Detection Wavelength: As appropriate for the analyte (e.g., 254 nm).[10]

  • Injection Volume: 10 µL

Rationale: The gradient elution allows for the effective separation of the less polar bromomethyl impurity from the more polar hydroxymethyl degradant that will elute earlier. The use of acetonitrile as the organic modifier is preferred over methanol to reduce the potential for nucleophilic attack on the analyte.[6]

Workflow for Troubleshooting Impurity Degradation

This workflow provides a logical sequence for diagnosing and solving issues related to the hydrolysis of bromomethyl impurities.

TroubleshootingWorkflow Start Problem: Inconsistent Impurity Results or Appearance of New Peaks CheckDiluent Step 1: Evaluate Sample Diluent Is it aqueous or protic (e.g., Methanol)? Start->CheckDiluent SwitchDiluent Action: Switch to Anhydrous Aprotic Solvent (e.g., Acetonitrile) CheckDiluent->SwitchDiluent Yes CheckTemp Step 2: Check Autosampler Temperature Is it at room temperature? CheckDiluent->CheckTemp No SwitchDiluent->CheckTemp CoolAutosampler Action: Set Autosampler to 2-8°C CheckTemp->CoolAutosampler Yes CheckMethod Step 3: Review HPLC Method Is the run time long? Is the mobile phase contributing to degradation? CheckTemp->CheckMethod No CoolAutosampler->CheckMethod OptimizeMethod Action: Shorten Run Time / Use Faster Gradient Consider non-aqueous techniques (GC) CheckMethod->OptimizeMethod Yes Verify Step 4: Verify Degradant Identity Use LC-MS or Forced Degradation CheckMethod->Verify No OptimizeMethod->Verify End Resolution: Stable and Reproducible Analysis Verify->End

Caption: A systematic workflow for troubleshooting bromomethyl impurity degradation.

References

  • BenchChem. (2025). Preventing decomposition of 2-(Bromomethyl)-6-fluoronaphthalene during storage.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-(Bromomethyl)-2-chloropyrimidine.
  • Lhotská, I., Kuchař, M., & Douša, M. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • BenchChem. (2025). 4-(Bromomethyl)benzil stability issues and proper storage conditions.
  • Shaalaa.com. (2016, December 29). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)phenol.
  • Unknown Author. (n.d.). HYDROLYSIS.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • BenchChem. (2025). Navigating the Stability Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Derivatization using 2-(Bromomethyl)-6-fluoronaphthalene.
  • BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Genotoxic Impurity Analysis in 4'-Bromomethyl.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Bis(bromomethyl)toluene.
  • Rodrigues, C. E., Tonial, M., Schäfer, L., Pasquali, G., & Kist, T. B. L. (2018). Performance of 3-[4-(bromomethyl)phenyl]-7-(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection. Journal of Chromatography B, 1100-1101, 50–57. [Link]

  • Collegedunia. (2026, February 18). Explain the mechanism of alkaline hydrolysis of bromomethane.
  • Chemtek Scientific. (2024, June 5). A Comprehensive Guide to HPLC Solvents.
  • Unknown Author. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-(Bromomethyl)naphthalen-2-amine.
  • RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Feature.
  • Unknown Author. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • Journal of Chromatographic Science | Oxford Academic. (2014, July 15). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • PubMed. (n.d.). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review.
  • The Lab Depot. (2025, February 20). HPLC Solvents 101: Exploring Their Role in Chemical Analysis.
  • Andersen, M. C. F. (2015, July 1). How can I avoid degradation of compound by water during RP-HPLC analysis? ResearchGate.
  • Brainly.in. (2019, December 21). 1. Discuss the mechanism of alkaline hydrolysis of bromoethane.​.
  • Unknown Author. (2024, December 6). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PMC.
  • PubMed. (2013, April 5). Factors affecting migration of tertiary alkyl groups in reactions of alkylboronic esters with bromomethyllithium.
  • Tanabe, K. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. huscap.
  • ResearchGate. (2025, August 8). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Bromomethylation of Aromatic Compounds.
  • Unknown Author. (n.d.). Hydrolysis of benzyl hydrogen phthalate as a function of hydroxide ion concentration a.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Sciencemadness.org. (n.d.). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Semantic Scholar. (1993, June 8). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation.
  • RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • Unknown Author. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pfeiffer, W. D. (n.d.). Although examples of the bromomethylation of aromatic compounds are uncommon, most arenes that can be chloromethy.
  • Unknown Author. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Google Patents. (n.d.). US7078465B2 - Process to bromomethylate aromatic compounds.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Unknown Author. (n.d.). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.
  • Unknown Author. (n.d.). ORGANiC hALOGEN COMPOUNDS.

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Benzylic Bromide Standards

Welcome to the Technical Support Center. As application scientists and researchers, we understand that benzylic bromides are indispensable alkylating agents in organic synthesis and medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and researchers, we understand that benzylic bromides are indispensable alkylating agents in organic synthesis and medicinal chemistry. However, their high electrophilicity makes them exceptionally vulnerable to atmospheric moisture.

This guide provides field-proven insights into the causality of their degradation, troubleshooting protocols for compromised standards, and self-validating methodologies to ensure absolute anhydrous handling.

The Chemistry of Degradation: Understanding Causality

To effectively handle benzyl bromide (BnBr) standards, one must first understand the mechanistic causality of their degradation. Benzyl bromide does not simply become "wet" when exposed to moisture; it undergoes a rapid chemical transformation.

Nucleophilic attack by water leads to the hydrolysis of benzyl bromide, yielding benzyl alcohol and hydrogen bromide (HBr) gas[1][2]. The formation of HBr is the critical failure point for reagent stability. HBr is not only corrosive but acts as an autocatalyst. In the presence of trace metals or Lewis acids, HBr catalyzes a Friedel-Crafts-type condensation-polymerization of the aromatic rings, leading to the formation of polybenzyl polymers and severe container pressurization[2][3].

degradation BnBr Benzyl Bromide (BnBr) BnOH Benzyl Alcohol (BnOH) BnBr->BnOH Hydrolysis HBr Hydrogen Bromide (HBr Gas) BnBr->HBr By-product Polymer Polybenzyl Polymer (Degradation) BnBr->Polymer Condensation H2O Moisture (H2O) H2O->BnOH Nucleophilic Attack HBr->Polymer Autocatalysis

Hydrolysis and autocatalytic condensation-polymerization pathways of benzyl bromide.

Quantitative Stability Profile

Understanding the physical limits of your standard is the first step in preventing experimental failure. Below is the quantitative data governing benzyl bromide stability.

ParameterValueClinical/Synthetic Implication
Appearance (Pure) Clear, colorless liquid[4][5]Any yellow/brown tint indicates degradation.
Hydrolysis Half-Life ~79 minutes at 25 °C[3][6]Rapid degradation in aqueous or humid environments.
Vapor Pressure 0.45 mm Hg at 25 °C[3][6]Volatile enough to release toxic, lachrymatory fumes.
Storage Temperature Below 30 °C (Ideally 2–8 °C)[7][8]Thermal energy accelerates HBr-catalyzed polymerization.

Troubleshooting & FAQs

Q1: My benzyl bromide standard has turned yellow or amber. Can I still use it?

A: For rigorous analytical or drug-development applications, no . A discolored standard must be discarded. Pure benzyl bromide is strictly a clear, colorless liquid[4][5]. A yellow, amber, or brown tint indicates the presence of free bromine (Br₂) or the advanced stages of condensation-polymerization[9].

Field Note: While synthetic chemists sometimes attempt to "rescue" degraded bulk reagents by washing with aqueous sodium thiosulfate (to reduce free bromine), followed by drying and vacuum distillation[9], this process inherently compromises the certified purity required for an analytical standard.

Q2: I stored my benzyl bromide over 4A molecular sieves to keep it dry, but the bottle pressurized and nearly burst. Why?

A: Never store benzylic bromides over molecular sieves. While sieves are standard desiccants for inert solvents, storing benzyl bromide over activated 4A molecular sieves triggers a violent condensation-polymerization reaction. This reaction generates massive amounts of HBr gas, which has historically caused glass storage bottles to burst violently (as documented in Chem. Eng. News, 1979)[2][3].

To stabilize bulk benzyl bromide, it should instead be stored over an HBr scavenger, such as anhydrous potassium carbonate (K₂CO₃) or copper wire, under a strict inert atmosphere[9].

Q3: How should I properly store opened benzylic bromide standards?

A: Once the septum is pierced, the standard must be stored under a positive pressure of inert gas (Argon or Nitrogen)[10][11]. Store the sealed vial in a secondary container (like a desiccator jar) at 2–8 °C[7][8]. Before returning the vial to the refrigerator, ensure the headspace has been thoroughly purged with Argon to displace any ambient oxygen or humidity introduced during handling.

Self-Validating Methodologies: Anhydrous Aliquoting

To maintain the integrity of the standard, every extraction must be a self-validating system. This means the protocol itself must inherently prove the exclusion of ambient air. We achieve this using Schlenk line techniques[10][11].

schlenk Start Attach Flask to Schlenk Line Vac Evacuate Flask (Vacuum for 3-5 min) Start->Vac Gas Backfill with Inert Gas (Argon/N2) Vac->Gas Cycle Repeat Cycle 3x (Ensure Anhydrous State) Gas->Cycle Cycle->Vac Cycles 1 & 2 Transfer Aseptic Syringe Transfer Cycle->Transfer After Cycle 3

Standard Schlenk line vacuum-inert gas cycling workflow for moisture-sensitive reagents.

Protocol: Aseptic Syringe Transfer via Schlenk Line

This protocol ensures that the internal pressure of the standard vial remains neutral or slightly positive, preventing the vacuum-induced ingress of atmospheric moisture.

Step 1: Apparatus Preparation

  • Ensure your receiving flask is flame-dried or oven-dried and attached to the Schlenk line[10].

  • Perform three complete vacuum-argon cycles (evacuate for 3–5 minutes, backfill with Argon) to establish a strictly inert atmosphere inside the receiving vessel[11].

Step 2: Syringe Purging (The Self-Validation Step)

  • Attach a clean, oven-dried needle to a gas-tight glass syringe.

  • Insert the needle into the septum of the Argon line (or the purged receiving flask).

  • Draw Argon into the syringe to its maximum volume, remove the needle, and expel the gas into the ambient room.

  • Repeat this purge cycle three times. This validates that the dead volume within the needle and syringe barrel is entirely occupied by inert gas, not humid air.

Step 3: Reagent Extraction

  • Insert a dedicated Argon line needle (connected to a bubbler to vent excess pressure) just through the septum of the benzyl bromide standard vial. This provides a continuous positive pressure blanket.

  • Insert your purged extraction syringe into the standard vial.

  • Slowly withdraw the required volume of benzyl bromide.

  • Carefully withdraw the syringe and immediately transfer the reagent into your prepared, Argon-filled reaction vessel[10][12].

References

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE JoVE. Available at:[Link]

  • 1832 Benzyl Bromide (stabilized with Propylene Oxide) - Zoro Zoro. Available at:[Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry Wikidot. Available at:[Link]

  • Schlenk Line and Glove Box Safety - Notre Dame Sites University of Notre Dame. Available at:[Link]

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem National Institutes of Health. Available at: [Link]

  • Benzyl Bromide Synthesis - Sciencemadness Discussion Board Sciencemadness. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Injector Carryover for Dehydroxy Bromocelecoxib

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe carryover challenges when laboratories transition from standard pharmaceuticals to highly lipophilic, halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter severe carryover challenges when laboratories transition from standard pharmaceuticals to highly lipophilic, halogenated analogs.

Celecoxib itself is a highly lipophilic molecule with a LogP of approximately 3.5[1]. However, Dehydroxy Bromocelecoxib —which lacks the polar hydroxyl group and incorporates a heavy bromine atom—exhibits extreme hydrophobicity (estimated LogP > 4.5). This structural modification introduces the potential for aggressive halogen bonding and π−π stacking with standard HPLC injector components.

This guide provides field-proven, self-validating troubleshooting protocols to systematically eliminate Dehydroxy Bromocelecoxib carryover, ensuring the scientific integrity of your quantitative assays.

Phase 1: Diagnostic Workflow

Before modifying hardware or methods, you must establish a self-validating system to definitively isolate the injector as the source of carryover.

CarryoverDiagnostic A 1. Run Gradient Without Injection B Is Analyte Peak Present? A->B C Column / Mobile Phase Contamination B->C Yes D 2. Inject Pure Solvent Blank B->D No E Is Peak Present? D->E F Injector Carryover (Needle/Rotor/Seat) E->F Yes G System Clean (No Carryover) E->G No H Initiate Injector Troubleshooting F->H

Figure 1: Diagnostic workflow isolating HPLC carryover sources via a self-validating logic tree.

Step-by-Step Diagnostic Methodology:

  • System Equilibration: Equilibrate the HPLC system with your starting mobile phase conditions for 10 column volumes.

  • Zero-Volume Blank (Gradient without Injection): Program your chromatography data system (CDS) to run the full gradient method without actuating the injection valve (often called a "blank run" or "bypass mode").

  • Evaluate Chromatogram: If the Dehydroxy Bromocelecoxib peak appears at its expected retention time, the contamination resides in the column, mobile phase, or pump lines. If the baseline is clean, proceed to step 4.

  • Solvent Blank Injection: Inject a pure solvent blank (e.g., initial mobile phase) using the standard injection volume.

  • Confirm Injector Carryover: If the peak appears only after the physical injection of the blank, the carryover is definitively isolated to the autosampler flow path (needle, rotor seal, or seat)[2].

Phase 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the optimal needle wash solvent for Dehydroxy Bromocelecoxib?

Analysis & Causality: Standard aqueous/organic wash mixtures are insufficient for this compound. Because highly hydrophobic samples require a strong organic solvent to solubilize and wash away adsorbed components[3], we must look at the analyte's solvation thermodynamics. Isopropanol (IPA) is critical here; its branched aliphatic structure and low dielectric constant make it vastly superior to acetonitrile (ACN) or methanol (MeOH) for disrupting the strong hydrophobic interactions between the brominated analog and the passivated steel needle.

Quantitative Data: Wash Solvent Efficacy Comparison

Wash Solvent CompositionRelative PolaritySolubilization MechanismCarryover Reduction Efficacy
10% MeOH in Water (Weak Wash)HighAqueous dilution of saltsPoor (>2.0% carryover)
50:50 ACN:WaterModerateStandard reversed-phase partitioningModerate (~0.5% carryover)
100% ACNLowOrganic disruption of interactionsGood (~0.1% carryover)
40:40:20 IPA:ACN:Water + 0.1% FA Very Low IPA disrupts strong hydrophobic adsorption Excellent (<0.01% carryover)
Q2: How should I program the autosampler wash cycles to maximize cleaning efficiency?

Analysis & Causality: A single wash cycle often merely dilutes the contaminant boundary layer. Implementing a dual-solvent wash creates a self-validating cleaning system: the strong solvent strips the strongly adhered lipophilic analyte, and the weak solvent removes precipitated buffer salts while re-equilibrating the needle to prevent strong-solvent injection artifacts (such as ghost peaks or peak splitting)[4].

Step-by-Step Autosampler Wash Programming:

  • Pre-Injection Wash: Program a 3-second exterior needle dip in the Weak Wash (e.g., 10% MeOH) to remove ambient dust or salts.

  • Sample Aspiration: Draw the Dehydroxy Bromocelecoxib sample into the loop.

  • Post-Injection Exterior Wash (Critical): Program the needle to wash in the Strong Wash vial (40:40:20 IPA:ACN:Water + 0.1% FA) for a minimum of 10 seconds. This provides sufficient residence time for the IPA to solubilize the hydrophobic boundary layer.

  • Internal Loop Flush: Set the internal wash volume to at least 3 to 5 times the total volume of the sample loop and needle capillary.

  • Equilibration Flush: Conclude with a 5-second flush of the Weak Wash to purge the Strong Wash from the flow path, ensuring the next injection's peak shape is not compromised by residual IPA.

Q3: My wash solvents are optimized, but carryover persists. Could the injector hardware be the root cause?

Analysis & Causality: Yes. The 6-port injection valve contains a rotary seal, traditionally manufactured from Vespel (a polyimide blend). Polyimides contain aromatic rings in their polymer backbone. Dehydroxy Bromocelecoxib, with its own aromatic rings and bromine atom, engages in aggressive π−π stacking and halogen- π interactions with the Vespel surface. As the seal wears, microscopic scratches increase the surface area, permanently trapping the analyte[5].

Solution: Switch your rotor seal to Tefzel (ETFE - ethylene tetrafluoroethylene) or PEEK. Tefzel is an aliphatic fluoropolymer that completely lacks aromatic rings, thereby eliminating π−π stacking mechanisms and drastically reducing the adsorption of hydrophobic analytes[6].

Step-by-Step Rotor Seal Validation:

  • Baseline Measurement: Inject a high-concentration standard (Upper Limit of Quantification, ULOQ), followed by three consecutive blank injections. Record the peak area in the first blank.

  • Hardware Swap: Power down the HPLC, bypass the column, and replace the Vespel rotor seal with a Tefzel or PEEK seal according to the manufacturer's torque specifications.

  • System Flush: Flush the new valve with 100% IPA for 10 minutes to remove manufacturing residues.

  • Validation: Repeat the ULOQ and blank injections. A successful hardware swap should yield a >90% reduction in the first blank's peak area compared to the baseline measurement.

Sources

Optimization

Technical Support Center: Enhancing Detection of Trace Bromo Impurities

Welcome to the technical support center dedicated to the complex challenge of detecting and quantifying trace-level bromo impurities. These impurities, often originating from synthesis reagents or as byproducts, are of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the complex challenge of detecting and quantifying trace-level bromo impurities. These impurities, often originating from synthesis reagents or as byproducts, are of significant concern in the pharmaceutical industry due to their potential for genotoxicity.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals who are seeking to push the boundaries of detection and achieve the low limits required by stringent regulatory standards.

Here, we move beyond simple protocols to explore the causality behind experimental choices. This resource provides in-depth troubleshooting guides in a direct question-and-answer format, detailed experimental workflows, and FAQs to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is there such a strong focus on controlling trace bromo impurities?

Many bromo-organic compounds are structurally alerting, meaning their chemical structure suggests a potential to interact with DNA and act as a mutagen.[1] This classifies them as potential genotoxic impurities (PGIs). Regulatory bodies like the FDA and EMA, following guidelines such as ICH M7, mandate strict control over such impurities.[1][3] The guideline establishes a Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µg per day for lifetime exposure.[1][4] This incredibly low limit necessitates highly sensitive and robust analytical methods to ensure patient safety and regulatory compliance.[3]

Q2: What are the primary analytical techniques for detecting trace bromo impurities?

The choice of technique depends heavily on the impurity's properties (volatility, polarity, thermal stability). The most powerful and commonly used methods are hyphenated techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile bromo impurities.[5][6] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identification and quantification at trace levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile, polar, or thermally labile (heat-sensitive) bromo compounds, LC-MS is the preferred method.[3][7] Its ability to separate complex mixtures before MS detection provides excellent selectivity and accuracy.[7]

While less sensitive, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also widely used, but it often struggles with the low detection limits required for PGIs, especially if the impurity lacks a strong chromophore (the part of a molecule that absorbs UV light).[8][9]

Q3: What is "derivatization," and when should I use it for bromo impurity analysis?

Derivatization is the process of chemically modifying an analyte to make it more suitable for analysis.[10][11] For GC-MS, analytes must be volatile and thermally stable. Many bromo-containing molecules, especially those with polar functional groups like hydroxyl (-OH) or amine (-NH), exhibit poor volatility and can interact with the GC system, leading to poor peak shape.[10][12]

You should consider derivatization when you observe:

  • Poor peak shape (tailing) for polar bromo-compounds.

  • Low sensitivity due to thermal degradation in the GC inlet.

  • The need to shift a peak's retention time away from interfering signals.

Common derivatization strategies include silylation (e.g., using BSTFA) or acylation, which replace active hydrogens with less polar groups, increasing volatility and improving chromatographic performance.[10]

Analytical Workflow & Method Selection

The path to successful trace-level detection involves a logical series of steps, from understanding the analyte to selecting and optimizing the right analytical technique.

G cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Method Optimization & Troubleshooting A Assess Physicochemical Properties (Volatility, Polarity, Thermal Stability) B Review Synthesis Route (Identify Potential Bromo-Reagents & Byproducts) C Is the impurity volatile & thermally stable? B->C D Select GC-MS C->D Yes E Select LC-MS C->E No F Develop & Optimize Method (Sample Prep, Instrument Parameters) D->F E->F G Achieved Required Detection Limit? F->G H Validation & Routine Analysis G->H Yes I Troubleshoot Sensitivity & Specificity (See Troubleshooting Guide) G->I No I->F

Caption: General workflow for trace bromo impurity analysis.

Troubleshooting Guide: GC-MS Analysis

Q: My bromo-impurity peak has very low intensity or is not detected at all. How can I improve sensitivity?

This is a common and critical issue when dealing with trace-level analysis. The solution often involves a systematic check of the entire workflow, from sample to detector.

Possible Causes & Solutions:

  • Analyte Degradation in the Injector: Bromo-compounds can be thermally labile.

    • Why it happens: A hot injector can cause the molecule to break down before it even reaches the column.

    • Solution: Lower the injector temperature incrementally. Also, consider using a splitless injection, which minimizes the sample's residence time in the hot injector.[5][13] If degradation persists, derivatization to form a more stable compound is the best path forward.

  • Poor Ionization in the MS Source: The impurity may not be ionizing efficiently.

    • Why it happens: Efficient ionization is required to generate a signal. If the molecule does not readily form ions under standard Electron Ionization (EI) conditions, the signal will be weak.

    • Solution: First, ensure the ion source is clean, as contamination significantly reduces sensitivity.[5][13] Then, optimize the MS tune parameters. For certain molecules, switching to a different ionization mode, like Chemical Ionization (CI), may yield better results.

  • Active Sites in the System: The analyte is adsorbing to active surfaces in the GC system.

    • Why it happens: Active sites, particularly exposed silanol groups in the injector liner or on the column, can irreversibly bind to your analyte, preventing it from reaching the detector.

    • Solution: Use a deactivated or silanized injector liner.[13] If the column is old, active sites may have developed; trimming the first few centimeters can help, but column replacement may be necessary.[6][14]

G A Problem: Low or No Signal B Check for Analyte Degradation A->B C Lower Injector Temperature Use Splitless Injection B->C Yes E Check for Poor Ionization B->E No D Consider Derivatization C->D I Issue Resolved? D->I F Clean MS Ion Source Optimize Tune Parameters E->F Yes G Check for System Activity E->G No F->I H Use Deactivated Liner Trim or Replace Column G->H Yes G->I No (Consult Instrument Manual) H->I

Caption: Troubleshooting logic for low GC-MS sensitivity.

Q: I'm seeing significant peak tailing for my bromo-impurity. What's causing this?

Peak tailing is typically caused by unwanted interactions between the analyte and the chromatographic system.

Possible Causes & Solutions:

  • Active Sites: As with low sensitivity, active sites in the injector liner or on the column are a primary cause.

    • Why it happens: Instead of moving smoothly through the column, some analyte molecules are temporarily adsorbed by active sites, causing them to elute later than the main peak band, creating a "tail."

    • Solution: Use a base-deactivated column, especially for basic bromo-compounds.[5] Employing a deactivated liner is also crucial.[13] If the issue persists, derivatization to block the interacting functional group is a highly effective strategy.[15]

  • Column Contamination: Buildup of non-volatile material at the head of the column can create new active sites.

    • Why it happens: The contamination acts as an alternative stationary phase that strongly retains the analyte.

    • Solution: First, try to "bake out" the column at its maximum recommended temperature to remove contaminants.[5] If this fails, trim the first 5-10 cm from the front of the column.[6] Using a guard column can help extend the life of your analytical column.[5]

Troubleshooting Guide: HPLC-UV/MS Analysis

Q: My impurity peak is co-eluting with the main API peak or another impurity. How can I improve the resolution?

Co-elution is a major challenge that prevents accurate quantification.[16][17] Improving chromatographic separation is key.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The current mobile phase may not provide enough selectivity.

    • Why it happens: Selectivity is the ability of the chromatographic system to distinguish between different analytes. The organic modifier and pH of the mobile phase are the most powerful tools for manipulating selectivity in reversed-phase HPLC.

    • Solution:

      • Adjust Organic Modifier Percentage: Systematically vary the percentage of acetonitrile or methanol. A shallower gradient or lower isocratic percentage will increase retention and may improve resolution.[18]

      • Change Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can dramatically alter selectivity due to different chemical interactions.[18]

      • Adjust pH: For ionizable bromo-impurities, adjusting the mobile phase pH can change the analyte's charge state and retention, often resolving it from other peaks.[18]

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for the separation.

    • Why it happens: All C18 columns are not created equal. Differences in bonding chemistry, end-capping, and silica base can lead to very different selectivities.

    • Solution: Try a column with a different stationary phase. A phenyl-hexyl or biphenyl column can offer different selectivity compared to a standard C18, especially for compounds with aromatic rings.[18]

Q: The UV signal for my bromo-impurity is too low, but I know it's there from MS data. How can I quantify it?

This is a classic limitation of UV detection.[9]

Possible Causes & Solutions:

  • Poor Chromophore: The bromo-impurity may lack a functional group that strongly absorbs UV light.

    • Why it happens: The Beer-Lambert law dictates that absorbance is proportional to the extinction coefficient (a measure of how strongly a chemical species absorbs light at a given wavelength). If this is low, the signal will be weak.[8]

    • Solution:

      • Use a Mass Spectrometer: This is the most direct solution. A mass spectrometer detects ions based on their mass-to-charge ratio, not their UV absorbance, making it far more sensitive and universal for detecting impurities that are poor UV absorbers.[9][19]

      • Use a Charged Aerosol Detector (CAD): This is another mass-based detection technique that provides near-uniform response for all non-volatile analytes, making it a good alternative to UV when reference standards are unavailable.[8]

Key Experimental Protocols

Protocol 1: Derivatization of a Bromo-Alcohol Impurity for GC-MS Analysis

This protocol describes a common acylation reaction to improve the volatility and peak shape of a bromo-compound containing a hydroxyl group.[12]

Objective: To convert a polar bromo-alcohol into a less polar, more volatile bromoacetyl ester for enhanced GC-MS detection.

Materials:

  • Sample containing the bromo-alcohol impurity.

  • Bromoacetyl chloride (≥98% purity).

  • Anhydrous pyridine (as catalyst and acid scavenger).

  • Anhydrous dichloromethane (DCM).

  • Saturated sodium bicarbonate solution.

  • Anhydrous sodium sulfate.

Procedure:

  • Sample Preparation: In a 2 mL autosampler vial, add a known quantity of the sample (e.g., 1 mg).

  • Reagent Addition:

    • Add 200 µL of anhydrous DCM to dissolve the sample.

    • Add 50 µL of anhydrous pyridine.

    • Carefully add a 1.5-fold molar excess of bromoacetyl chloride. Caution: Handle bromoacetyl chloride in a fume hood as it is corrosive and moisture-sensitive.[12]

  • Reaction: Cap the vial and heat at 60 °C for 30 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize excess reagent and the HCl byproduct.[12]

    • Vortex for 1 minute, then centrifuge to separate the layers.

    • Carefully transfer the bottom organic layer (DCM) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the organic layer.

  • Analysis: The dried organic layer is now ready for GC-MS analysis. Dilute as necessary to fall within the instrument's linear range.

Protocol 2: Headspace GC-MS for Volatile Bromo Impurities

This protocol is a starting point for detecting volatile impurities like bromomethane, which may be present as residual solvents or byproducts.[20][21]

Objective: To analyze the vapor phase above a sample to detect and quantify volatile bromo-impurities without injecting the non-volatile sample matrix.[22]

Instrumentation & Materials:

  • GC-MS system equipped with a headspace autosampler.

  • 20 mL headspace vials with appropriate caps and septa.

  • Sample for analysis.

  • Dilution solvent (e.g., Dimethyl sulfoxide - DMSO).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) directly into a headspace vial.[23]

  • Solvent Addition: Add a precise volume of DMSO (e.g., 5 mL).

  • Sealing: Immediately seal the vial to prevent the loss of volatile compounds.[22]

  • Equilibration: Place the vial in the headspace autosampler's oven. Heat the vial (e.g., at 80 °C for 15 minutes) to allow the volatile bromo-impurities to partition from the liquid phase into the gas phase (headspace) and reach equilibrium.[23][24]

  • Injection: The autosampler will automatically withdraw a specific volume of the vapor from the headspace and inject it into the GC inlet.[23]

  • Analysis: The GC separates the volatile components, and the MS detects and quantifies the bromo-impurity.

Data Summary Tables

Table 1: Comparison of Primary Analytical Techniques

FeatureHPLC-UVHPLC-MSGC-MS
Principle UV AbsorbanceMass-to-Charge RatioMass-to-Charge Ratio
Suitable Analytes Non-volatile, with chromophoreNon-volatile, polar, thermally labile[3]Volatile, semi-volatile, thermally stable[5]
Sensitivity Moderate (ng-µg)High (pg-ng)[7][19]Very High (fg-pg)[25]
Selectivity ModerateHighVery High
Structural Info NoneYes (Molecular Weight, Fragmentation)[19]Yes (Fragmentation Library Matching)[5]
Key Limitation Poor sensitivity for weak chromophores[9]Matrix effects can cause ion suppressionRequires analyte volatility; may need derivatization[10]

Table 2: Example Starting Parameters for GC-MS Analysis

ParameterRecommended Starting ConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)A general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.[6]
Injector Temp. 250 °C (or lower if degradation occurs)Ensures rapid vaporization without causing thermal breakdown of the analyte.[13]
Oven Program Start at 50°C, ramp 10°C/min to 300°CA typical starting program to screen for impurities with a wide range of boiling points.[6]
Carrier Gas Helium at 1 mL/min (constant flow)Provides good efficiency and is inert.[6]
Ion Source Temp. 230 °CStandard temperature for electron ionization.[6]
Scan Range 40-550 m/zCovers the mass range for most potential small-molecule bromo impurities.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • ResolveMass Laboratories Inc. (2025, September 29). Impurity Characterization Techniques.
  • ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • Henderson, T. J. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction.
  • J-STAR. (n.d.). FDA Guidelines on Genotoxic Impurities.
  • BenchChem. (2025). Analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline.
  • Chahrour, O., Thompson, A., & Malone, J. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Almac.
  • European Medicines Agency. (n.d.). Guideline on the Limits of Genotoxic Impurities.
  • BenchChem. (2025). Analytical methods for detecting impurities in (R)-(-)-2-Bromo-1-phenylethanol.
  • PMC. (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • BenchChem. (2025). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
  • BenchChem. (2025). Troubleshooting common impurities in heptacosane, 14-bromo- samples.
  • BenchChem. (2025). Technical Support Center: Optimization of HPLC-UV Method for Adrenalone Impurity Profiling.
  • Thermo Fisher Scientific. (n.d.). Improving Quantitation of Unknown Impurity Analysis Using Dual Gradient HPLC with Charged Aerosol Detection.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.
  • GC Derivatization. (n.d.).
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  • TROUBLESHOOTING GUIDE. (n.d.).
  • Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U.
  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS.
  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Retsch. (n.d.). Sample Preparation Process - Step by step.
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.).
  • ResearchGate. (n.d.). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • ThermoFisher. (n.d.). Analytical Solutions for Challenges in Headspace GC-MS Analysis of Volatile Extractable and Leachable Compounds.
  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • YouTube. (2026, February 13). Volatile Impurity Detection Using Headspace GC FID: A Guide for Pharmaceutical QA Teams.
  • Agilent. (n.d.). Headspace Sampling Fundamentals.
  • Sample Preparation Techniques in Analytical Chemistry. (n.d.).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
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  • Scribd. (n.d.). GC-MS Troubleshooting Guide | PDF | Gas Chromatography.
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Troubleshooting

Technical Support Center: Forced Degradation Profiling of Dehydroxy Bromocelecoxib

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and validated methodologies for handling the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and validated methodologies for handling the forced degradation of Dehydroxy Bromocelecoxib (CAS 170570-75-9).

Overview of the Analyte

Dehydroxy Bromocelecoxib (DHBC) is a critical process-related impurity and synthetic intermediate of the selective COX-2 inhibitor, celecoxib. Chemically identified as 4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide[1], DHBC is characterized by a highly reactive benzylic bromide moiety. Because the C-Br bond is significantly more labile than the stable trifluoromethyl-pyrazole core of the parent API, DHBC exhibits a unique and aggressive forced degradation profile[2],[3].

Part 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms

Q1: What is the primary degradation pathway of DHBC under hydrolytic stress (acid/base/water)? A1: The most susceptible functional group in DHBC is the bromomethyl moiety. Under hydrolytic conditions—especially alkaline stress (e.g., 0.1 N NaOH)—the benzylic carbon undergoes rapid nucleophilic aliphatic substitution (SN2). The excellent leaving-group ability of the bromide ion facilitates its replacement by a hydroxide ion, yielding Hydroxy Methyl Celecoxib (CAS 170571-00-3)[4].

Q2: Why do we observe a secondary degradation peak under oxidative stress that elutes earlier than Hydroxy Methyl Celecoxib? A2: Oxidative stress (e.g., 3% H2​O2​ at 60°C) not only drives the hydrolysis of the bromide but further oxidizes the resulting benzylic alcohol (Hydroxy Methyl Celecoxib) into a carboxylic acid, forming Carboxy Celecoxib [5]. The introduction of this highly polar carboxylate group significantly reduces the compound's retention time on standard C18 reversed-phase columns[6].

Q3: How does photolytic degradation of DHBC differ from its thermal degradation? A3: Photolytic stress (UV 254 nm) induces homolytic cleavage of the weak C-Br bond, generating a benzylic radical. This pathway leads to dehalogenation (forming Celecoxib via hydrogen abstraction from the solvent) or the formation of radical dimerization products[7]. In contrast, thermal degradation in an anhydrous solid state (e.g., 105°C) typically leads to polymerization rather than discrete cleavage[5].

Part 2: Troubleshooting Guide for Analytical Workflows

Issue 1: Co-elution of DHBC and its hydrolytic degradant (Hydroxy Methyl Celecoxib) during HPLC analysis.

  • Root Cause: Both compounds share the highly hydrophobic trifluoromethyl-pyrazole core. The structural difference between a bromomethyl and a hydroxymethyl group may not provide sufficient chromatographic selectivity on older C18 stationary phases if the organic gradient is too steep[6].

  • Solution:

    • Decrease the initial organic modifier (acetonitrile) concentration to 30% to increase retention of polar degradants.

    • Switch to a phenyl-hexyl or fluorinated stationary phase (e.g., PFP column) to exploit π−π and dipole interactions with the trifluoromethyl group.

    • Ensure the mobile phase is adequately buffered (e.g., 10 mM ammonium acetate, pH 3.0) to maintain consistent ionization of the sulfonamide group[6].

Issue 2: Artifact formation during sample preparation for forced degradation.

  • Root Cause: Dissolving DHBC in methanol for stock solution preparation can lead to solvolysis. The reactive bromomethyl group undergoes nucleophilic attack by methanol, forming an artificial "Methoxy Methyl Celecoxib" peak before stress conditions are even applied.

  • Solution: Always use HPLC-grade acetonitrile as the diluent for DHBC stock solutions. Acetonitrile is a non-nucleophilic, aprotic solvent that preserves the integrity of the benzylic bromide prior to intentional stress application.

Issue 3: Inconsistent mass balance during alkaline forced degradation.

  • Root Cause: At pH > 12, the sulfonamide group of DHBC ( pKa​≈11.1 ) becomes deprotonated. While this increases aqueous solubility, extended exposure (e.g., > 24 hours at 60°C) can cause secondary cleavage of the pyrazole ring, leading to volatile or non-UV-absorbing fragments[2].

  • Solution: Limit alkaline stress exposure to 0.1 N NaOH at room temperature for a maximum of 4 hours. Monitor the disappearance of the DHBC peak and ensure the sum of the peak areas (DHBC + Hydroxy Methyl Celecoxib) equals the initial unstressed DHBC peak area.

Part 3: Data Presentation & LC-MS/MS Shifts

To facilitate rapid identification of DHBC degradants during LC-MS/MS analysis, refer to the quantitative mass shift data below.

Table 1: Quantitative LC-MS/MS Shifts for DHBC Degradants

Stress ConditionPrimary DegradantMolecular FormulaNominal Mass Shift ( Δ Da)Mechanistic Causality
Unstressed (Control) Dehydroxy Bromocelecoxib C17​H13​BrF3​N3​O2​S N/ABaseline reference
Alkaline / Acidic Hydroxy Methyl Celecoxib C17​H14​F3​N3​O3​S -62 DaNucleophilic Substitution (-Br, +OH)
Oxidative ( H2​O2​ ) Carboxy Celecoxib C17​H12​F3​N3​O4​S -48 DaOxidation of benzylic carbon to carboxylate
Photolytic (UV 254nm) Celecoxib (Dehalogenated) C17​H14​F3​N3​O2​S -78 DaHomolytic cleavage & H-abstraction

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating forced degradation study that prevents artifact formation and guarantees mass balance[2],[6].

Step 1: Stock Solution Preparation

  • Accurately weigh 10 mg of DHBC reference standard.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to achieve a 1 mg/mL concentration. (Note: Do not use methanol to avoid solvolysis).

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Transfer 1 mL of stock solution to a vial. Add 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base: Transfer 1 mL of stock solution to a vial. Add 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours to prevent pyrazole cleavage.

Step 3: Oxidative Stress

  • Transfer 1 mL of stock solution to a vial. Add 1 mL of 3% H2​O2​ . Incubate at 60°C for 24 hours.

Step 4: Photolytic Stress

  • Transfer 1 mL of stock solution into a sealed quartz cuvette. Expose to UV light (254 nm) for 4 days at ambient temperature[5].

Step 5: Neutralization & Analysis

  • Neutralize the acidic sample with 1 mL of 1N NaOH, and the basic sample with 1 mL of 0.1N HCl.

  • Dilute all stressed samples 1:10 with the initial HPLC mobile phase to prevent column overloading.

  • Inject into the LC-MS/MS system alongside an unstressed control sample.

Part 5: Visualizations

Pathways DHBC Dehydroxy Bromocelecoxib (Bromomethyl moiety) Hydrolysis Hydrolytic Stress (Acid/Base/H2O) DHBC->Hydrolysis Nucleophilic substitution Oxidation Oxidative Stress (H2O2 / Radical) DHBC->Oxidation Oxidative cleavage Photolysis Photolytic Stress (UV 254nm) DHBC->Photolysis Homolytic C-Br cleavage HMC Hydroxy Methyl Celecoxib (Major Hydrolytic Degradant) Hydrolysis->HMC -HBr, +H2O CC Carboxy Celecoxib (Oxidative Degradant) Oxidation->CC Further oxidation of HMC Dimers Radical Dimers / Celecoxib (Dehalogenation) Photolysis->Dimers Radical recombination HMC->Oxidation Primary alcohol oxidation

Fig 1. Mechanistic degradation pathways of Dehydroxy Bromocelecoxib under forced stress conditions.

Workflow Start Identify Unknown Peak in Stressed Sample CheckMass Perform LC-MS/MS Check m/z Shift Start->CheckMass IsHydrolysis Mass Shift = -62 Da? (Br -> OH) CheckMass->IsHydrolysis IsOxidation Mass Shift = -48 Da? (Br -> COOH) IsHydrolysis->IsOxidation No ConfirmHMC Confirm Hydroxy Methyl Celecoxib IsHydrolysis->ConfirmHMC Yes ConfirmCC Confirm Carboxy Celecoxib IsOxidation->ConfirmCC Yes

Fig 2. LC-MS/MS troubleshooting workflow for identifying DHBC degradation products.

References

  • Stability of Celecoxib Oral Suspension - PMC - NIH Source: nih.gov URL:[Link]

  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography Source: rjptonline.org URL:[Link]

  • Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions Source: mdpi.com URL: [Link]

  • Photochemical, thermal, biological and long-term degradation of celecoxib in river water Source: researchgate.net URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

ICH M7 Assessment for Dehydroxy Bromocelecoxib: A Comparative Guide to Genotoxicity Workflows

As pharmaceutical impurity profiling becomes increasingly stringent, the assessment of process-related impurities under the ICH M7 (R2) guideline requires a robust, scientifically grounded approach [1]. Dehydroxy Bromoce...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical impurity profiling becomes increasingly stringent, the assessment of process-related impurities under the ICH M7 (R2) guideline requires a robust, scientifically grounded approach [1]. Dehydroxy Bromocelecoxib (CAS: 170570-75-9) , chemically identified as 4-[5-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide [2], presents a distinct toxicological challenge during Celecoxib synthesis.

The presence of the bromomethyl moiety—a highly reactive alkylating agent—triggers immediate genotoxic concern. Alkyl halides undergo nucleophilic substitution (SN1/SN2) reactions with DNA bases (predominantly at the N7 position of guanine), leading to point mutations. This guide objectively compares the in silico prediction platforms and in vitro assay methodologies required to classify and control this impurity, providing actionable, step-by-step protocols for drug development professionals.

Phase 1: In Silico (Q)SAR Prediction Methodologies

The ICH M7 framework mandates the use of two complementary (Q)SAR methodologies to assess mutagenic potential: one expert rule-based system and one statistical machine-learning model [1]. This dual-model approach ensures that both established mechanistic pathways and broader, data-driven statistical correlations are captured [3].

Platform Comparison: Rule-Based vs. Statistical Models

When evaluating Dehydroxy Bromocelecoxib, the performance of the prediction software hinges on its ability to accurately flag the benzylic bromide structure while avoiding false positives from the sulfonamide or pyrazole rings.

Feature / PlatformDerek Nexus (Lhasa Limited)Sarah Nexus (Lhasa Limited)Leadscope (Instem)
Methodology Expert Rule-BasedStatistical (Machine Learning)Statistical (Machine Learning)
Primary Mechanism Mechanistic toxicological alertsTraining set structural similarityQSAR statistical probability
Alkyl Halide Sensitivity > 95% (Explicit alert for alkylating agents)~ 85-90% (Based on historical Ames data)~ 88-92% (Extensive FDA database)
Interpretability High (Provides direct chemical causality)Moderate (Highlights structural fragments)Moderate (Highlights structural fragments)
Prediction for Dehydroxy Bromocelecoxib POSITIVE (Alert: Alkyl Bromide)POSITIVE (Fragment: Benzyl Halide)POSITIVE (Fragment: Benzyl Halide)

Scientific Causality: Derek Nexus identifies the bromomethyl group as a direct structural alert for DNA alkylation [3]. Sarah Nexus and Leadscope corroborate this by matching the substructure against historical Ames test databases, yielding a high probability of mutagenicity [4]. Consequently, Dehydroxy Bromocelecoxib is initially assigned as an ICH M7 Class 3 impurity (alerting structure, unknown Ames data), necessitating in vitro validation.

ICH_M7_Workflow Start Dehydroxy Bromocelecoxib (CAS: 170570-75-9) InSilico In Silico (Q)SAR Assessment (ICH M7 Mandate) Start->InSilico Derek Expert Rule-Based (Derek Nexus) Alert: Alkyl Bromide InSilico->Derek Sarah Statistical Model (Sarah Nexus/Leadscope) Alert: Benzyl Halide InSilico->Sarah Class3 Initial Classification: Class 3 (Alerting Structure) Derek->Class3 Sarah->Class3 InVitro In Vitro Validation (Ames MPF Assay) Class3->InVitro Follow-up required Class2 Final Classification: Class 2 (Known Mutagen) InVitro->Class2 Positive Result Control Control Strategy: Limit to TTC (3.75 ppm) Class2->Control

Fig 1. ICH M7 assessment workflow for Dehydroxy Bromocelecoxib genotoxicity.

Phase 2: In Vitro Validation (The Ames Test)

To resolve the Class 3 alert, a Bacterial Reverse Mutation Assay (Ames test) must be conducted. Because synthesizing isolated impurities like Dehydroxy Bromocelecoxib yields minimal material (often < 50 mg), selecting the right assay format is critical [5].

Assay Comparison: Traditional Agar vs. Microplate (Ames MPF)
ParameterTraditional Ames (OECD 471)Microplate Ames (Ames MPF)Advantage for Impurity Testing
Test Article Requirement 1 - 2 grams10 - 50 milligramsCrucial for rare/expensive impurities.
Format Agar plates (manual counting)384-well microplatesHigh-throughput, automated readout.
Readout Mechanism Colony counting (revertants)Colorimetric (pH shift)Eliminates subjective manual counting errors.
Sensitivity Baseline StandardEquivalent to TraditionalConserves API while maintaining OECD compliance.
Self-Validating Protocol: Microplate Ames (Ames MPF) for Impurities

This protocol utilizes a liquid microplate format, relying on a colorimetric shift (bromocresol purple) to detect bacterial growth resulting from histidine/tryptophan reversion mutations. The system is inherently self-validating through the mandatory inclusion of strain-specific positive controls.

Step 1: Strain Preparation and Verification

  • Thaw Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Grow overnight in exposure medium at 37°C.

  • Self-Validation Check: Verify the optical density ( OD600​ ) reaches ≥2.0 to ensure sufficient bacterial titer before exposure.

Step 2: Test Article and Control Formulation

  • Dissolve Dehydroxy Bromocelecoxib in anhydrous DMSO. Prepare a 6-point serial dilution (e.g., 5000 µg/mL down to 16 µg/mL).

  • Prepare Negative Control (DMSO vehicle).

  • Prepare Positive Controls (e.g., 2-Nitrofluorene for TA98; Sodium Azide for TA100).

Step 3: Exposure and Metabolic Activation (+/- S9)

  • In a 24-well plate, combine:

    • 10 µL of Dehydroxy Bromocelecoxib dilution (or controls).

    • 240 µL of bacterial suspension.

    • 50 µL of either PBS (for -S9 conditions) or Rat Liver S9 fraction (for +S9 metabolic activation).

  • Incubate for 90 minutes at 37°C with shaking (250 rpm). Causality: This pre-incubation allows the alkylating agent to penetrate the bacterial cell wall and interact with DNA prior to dilution.

Step 4: Indicator Addition and Plating

  • Add 2.6 mL of Reversion Indicator Medium (containing bromocresol purple) to each well.

  • Transfer 50 µL of this mixture into 48 wells of a 384-well microplate per concentration.

  • Incubate for 48-72 hours at 37°C.

Step 5: Colorimetric Readout and Analysis

  • Read plates visually or via spectrophotometer. Wells where reversion mutations occurred will metabolize the medium, dropping the pH and shifting the color from purple to yellow.

  • Calculate the fold increase over the baseline (DMSO control). A dose-dependent ≥2 -fold increase in yellow wells confirms mutagenicity.

Ames_MPF Prep Strain Preparation (TA98, TA100, etc.) Exposure Exposure (384-well) Impurity +/- S9 Mix Prep->Exposure Incubation Incubation 48-72h at 37°C Exposure->Incubation Readout Colorimetric Readout (Bromocresol Purple) Incubation->Readout Analysis Data Analysis (Fold Increase over Baseline) Readout->Analysis

Fig 2. Step-by-step logic of the Microplate Ames (Ames MPF) assay workflow.

Phase 3: Control Strategy and TTC Calculation

Given the presence of the highly reactive bromomethyl group, Dehydroxy Bromocelecoxib will yield a positive result in the Ames test (specifically in base-pair substitution strains like TA100). This shifts its classification from Class 3 to Class 2 (Known mutagen, unknown carcinogenic potential) [1].

Under ICH M7, Class 2 impurities must be controlled at or below the Threshold of Toxicological Concern (TTC). For a drug administered long-term (>10 years), the TTC is established at 1.5 µ g/day .

Calculating the API Limit:

  • Celecoxib Maximum Daily Dose: 400 mg/day

  • TTC Limit: 1.5 µ g/day

  • Concentration Limit (ppm) = (1.5μg/400mg)×1000=3.75ppm

To ensure patient safety and regulatory compliance, the manufacturing process must be optimized, or analytical release testing (e.g., LC-MS/MS) must be implemented to ensure Dehydroxy Bromocelecoxib remains strictly below the 3.75 ppm threshold in the final Celecoxib API.

References
  • U.S. Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." FDA Guidelines, [Link]

  • Lhasa Limited. "In Silico Mutagenicity Assessment: Derek Nexus and Sarah Nexus." Lhasa Limited Products, [Link]

  • Instem. "ICH M7: From Guideline to Practical Workflow - Leadscope." Instem Life Science Software, [Link]

  • American Chemical Society (ACS). "In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances." Organic Process Research & Development, [Link]

Comparative

Advanced Analytical Comparison Guide: LOD and LOQ Determination for Celecoxib Bromomethyl Impurity

Executive Summary & Regulatory Context Celecoxib is a highly effective, selective COX-2 inhibitor widely utilized for the management of pain and inflammatory disorders. During its multi-step synthesis, the starting mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Celecoxib is a highly effective, selective COX-2 inhibitor widely utilized for the management of pain and inflammatory disorders. During its multi-step synthesis, the starting material (4-methylacetophenone) can undergo unintended side-chain halogenation. This side reaction generates a bromomethyl intermediate that propagates through the pyrazole-ring formation, ultimately yielding the Celecoxib bromomethyl impurity (4-[5-(4-(bromomethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide).

Because alkyl halides are potent electrophiles capable of direct DNA alkylation, this byproduct is classified as a Class 1/2 potential genotoxic impurity (PGI) under the ICH M7 guidelines. Based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day and a maximum daily Celecoxib dose of 400 mg, the concentration of this impurity in the active pharmaceutical ingredient (API) must be strictly controlled to < 3.75 ppm .

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against conventional High-Performance Liquid Chromatography (HPLC-UV) for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this critical impurity.

ToxicityPathway A 4-Methylacetophenone (Starting Material) B Bromination (Side Reaction) A->B C 4-(Bromomethyl)acetophenone (Reactive Intermediate) B->C D Celecoxib Bromomethyl Impurity (Genotoxic Alkyl Halide) C->D Pyrazole Formation E DNA Alkylation (Carcinogenic Risk) D->E in vivo Electrophilic Attack

Fig 1: Mechanistic pathway of Celecoxib bromomethyl impurity formation and genotoxicity.

Comparative Performance Data

To establish a self-validating analytical system, the chosen methodology must reliably quantify the impurity well below the 3.75 ppm threshold[1]. Conventional HPLC-UV methods, while robust for standard process impurities[2], suffer from baseline noise at the high API concentrations required for trace analysis. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and structural specificity[1].

Table 1: Quantitative Performance Comparison
Analytical ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array Detector)Regulatory Compliance (TTC Limit: 3.75 ppm)
Limit of Detection (LOD) 0.02 ppm10.0 ppmPass (LC-MS/MS) / Fail (HPLC-UV)
Limit of Quantitation (LOQ) 0.06 ppm30.0 ppmPass (LC-MS/MS) / Fail (HPLC-UV)
Linearity Range 0.06 – 7.5 ppm30.0 – 150.0 ppmLC-MS/MS covers the critical trace range
Signal-to-Noise (S/N) at LOQ > 10:1> 10:1Both valid within their respective ranges
Recovery (Accuracy) 95.0% – 104.0%98.0% – 102.0%Both demonstrate high accuracy
Specificity High (m/z transition specific)Low (Subject to co-elution)LC-MS/MS eliminates API matrix interference

Analytical Workflow Divergence

AnalyticalWorkflow Sample Celecoxib API Sample (High Concentration: 10 mg/mL) Prep Sample Preparation (Solvent Extraction) Sample->Prep Split Method Divergence Prep->Split LCMS LC-MS/MS (MRM Mode) Volatile Buffer (Ammonium Acetate) Split->LCMS Genotoxic Trace Analysis HPLC HPLC-UV (250 nm) Non-Volatile Buffer (Phosphate) Split->HPLC Standard Assay Analysis LOD1 LOD: 0.02 ppm LOQ: 0.06 ppm (Compliant) LCMS->LOD1 LOD2 LOD: 10 ppm LOQ: 30 ppm (Non-Compliant) HPLC->LOD2

Fig 2: Workflow comparison highlighting the divergence in sensitivity and buffer compatibility.

Experimental Methodologies

Protocol A: LC-MS/MS Method (Recommended for Bromomethyl Impurity)

This protocol is optimized for trace-level quantification, leveraging MRM for absolute structural specificity[1].

  • Sample Preparation:

    • Weigh exactly 100 mg of Celecoxib API and dissolve it in 10 mL of HPLC-grade Acetonitrile to achieve a 10 mg/mL concentration[1].

    • Expert Causality: A high API concentration is mandatory to detect ppm-level impurities. Acetonitrile is selected over aqueous mixtures to prevent the hydrophobic Celecoxib from precipitating in the autosampler.

  • Chromatographic Separation:

    • Column: Symmetry C18 (150 mm × 4.6 mm, 3.5 μm)[1].

    • Mobile Phase: 5.0 mM Ammonium acetate : Acetonitrile (30:70, v/v)[1].

    • Flow Rate: 0.7 mL/min (Utilize a flow splitter to direct only 0.2 mL/min into the mass spectrometer)[1].

    • Expert Causality: Ammonium acetate is a volatile buffer. Unlike phosphate buffers, it will not crystallize in the MS source, ensuring optimal Electrospray Ionization (ESI) efficiency and preventing instrument fouling.

  • Mass Spectrometry Parameters:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for the bromomethyl impurity. The cleavage of the labile C-Br bond serves as a highly specific quantifier ion.

  • LOD and LOQ Determination:

    • Inject serial dilutions of a certified bromomethyl impurity standard.

    • Calculate the LOD at a Signal-to-Noise (S/N) ratio of 3:1 and the LOQ at an S/N of 10:1. Validate precision at the LOQ level (RSD ≤ 10%).

Protocol B: Conventional HPLC-UV Method (Alternative for Non-Genotoxic Impurities)

This protocol is suitable only for bulk process impurities (e.g., unreacted starting materials) and fails to meet genotoxic thresholds[2][3].

  • Sample Preparation:

    • Dissolve Celecoxib API in a Methanol/Water diluent to a concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5 μm)[2].

    • Mobile Phase: Phosphate buffer (pH adjusted to 3.5) : Acetonitrile (45:55, v/v)[2].

    • Flow Rate: 1.0 mL/min[2].

  • Detection:

    • Monitor UV absorbance at 250 nm using a Diode Array Detector (DAD)[2].

  • Methodological Limitations:

    • Expert Causality: The use of a non-volatile phosphate buffer strictly prohibits transferring this method to an MS detector[2]. Furthermore, at the high API concentrations needed to see trace impurities, the UV detector becomes saturated, causing peak tailing that completely masks the bromomethyl impurity peak below 10 ppm.

Conclusion

For the determination of the Celecoxib bromomethyl impurity, LC-MS/MS is the only scientifically and regulatorily viable choice . While HPLC-UV provides excellent accuracy for bulk impurities at the 0.1% (1000 ppm) level, its LOD of 10 ppm falls dangerously short of the 3.75 ppm TTC safety limit required for genotoxic alkyl halides. By utilizing volatile buffers and MRM transitions, the LC-MS/MS methodology creates a self-validating, highly specific system capable of an LOQ of 0.06 ppm, ensuring total compliance with ICH M7 standards.

References

  • International Council for Harmonisation (ICH). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency. Available at:[Link]

  • Reddy, A. V. B., et al. (2014). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Analytical Science and Technology, 5(1), 18. Available at:[Link]

  • Srinivasulu, D., et al. (2012). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Farmacia, 60(3), 415-423. Available at:[Link]

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Validation

A Practical Guide to Specificity Testing for Dehydroxy Bromocelecoxib in Bioanalytical Methods

This guide provides a comprehensive framework for establishing the specificity of a bioanalytical method for Dehydroxy Bromocelecoxib, particularly when contending with the inherent complexities of biological matrices. W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing the specificity of a bioanalytical method for Dehydroxy Bromocelecoxib, particularly when contending with the inherent complexities of biological matrices. We will move beyond rote procedural descriptions to explore the scientific rationale behind each step, ensuring your method is not only compliant with regulatory expectations but is also scientifically robust and defensible.

The Imperative of Specificity in Bioanalysis

In quantitative bioanalysis, it is paramount that the analytical method unequivocally measures the intended analyte, free from interference from other substances present in the sample.[1][2] This is the essence of specificity. For a compound like Dehydroxy Bromocelecoxib, a derivative of the well-known NSAID Celecoxib, potential interferents are numerous. They can include the parent drug (Celecoxib), its known metabolites, co-administered drugs, and a myriad of endogenous components within the biological matrix.[3]

The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies like the FDA and EMA, provides a harmonized framework for bioanalytical method validation and underscores the critical nature of these assessments.[4][5][6] Failure to demonstrate specificity can lead to erroneous concentration measurements, jeopardizing the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies.[7][8]

Understanding the Analytical Challenge: Dehydroxy Bromocelecoxib and its Milieu

Celecoxib undergoes extensive metabolism in the liver, primarily through methyl hydroxylation to form Hydroxycelecoxib, which is then further oxidized to Carboxycelecoxib.[9][10][11][12] None of these primary metabolites are considered pharmacologically active.[9][10][11][12]

When developing a method for Dehydroxy Bromocelecoxib, a synthetic analog, it is crucial to consider these structurally similar molecules as primary potential interferents. The biological matrix itself—be it plasma, urine, or tissue homogenate—is a complex mixture of lipids, proteins, salts, and other endogenous molecules that can interfere with the analysis.[3][13][14] This "matrix effect" can suppress or enhance the analyte signal, leading to inaccurate quantification.[3][7][15]

Experimental Design for Specificity Assessment

A robust specificity study is designed to challenge the method's ability to distinguish Dehydroxy Bromocelecoxib from all potential interferents. This involves a multi-pronged approach:

1. Selection of Potential Interferents:

  • Parent Drug and Metabolites: The primary candidates for interference are Celecoxib and its major metabolites, Hydroxycelecoxib and Carboxycelecoxib.

  • Structurally Similar Compounds: Any other synthetic analogs or impurities from the synthesis of Dehydroxy Bromocelecoxib should be included.

  • Co-administered Medications: If the intended clinical use involves co-administration of other drugs, these should be evaluated.

  • Endogenous Matrix Components: The inherent variability of the biological matrix must be assessed.

2. Experimental Workflow:

The following diagram illustrates a typical workflow for assessing the specificity of a bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation blank_matrix Blank Matrix (6-10 individual lots) lc_ms Chromatographic Separation & Mass Spectrometric Detection blank_matrix->lc_ms Inject spiked_analyte Matrix + Dehydroxy Bromocelecoxib (at LLOQ) spiked_analyte->lc_ms Inject spiked_interferent Matrix + Interferents (at high concentrations) spiked_interferent->lc_ms Inject spiked_both Matrix + Dehydroxy Bromocelecoxib (LLOQ) + Interferents spiked_both->lc_ms Inject eval_blank Assess interference at retention time of analyte and IS lc_ms->eval_blank Process Data eval_analyte Confirm analyte peak shape and response lc_ms->eval_analyte eval_interferent Assess for any interfering peaks at analyte and IS retention times lc_ms->eval_interferent eval_both Evaluate accuracy of analyte measurement lc_ms->eval_both final_conclusion Conclusion on Method Specificity eval_blank->final_conclusion eval_analyte->final_conclusion eval_interferent->final_conclusion eval_both->final_conclusion Synthesize Results

Caption: Workflow for Specificity Testing in Bioanalysis.

Step-by-Step Experimental Protocol

This protocol outlines a typical approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.

Objective: To verify that the analytical method for Dehydroxy Bromocelecoxib is specific and free from interference from Celecoxib, its major metabolites, and endogenous matrix components.

Materials:

  • Dehydroxy Bromocelecoxib reference standard

  • Celecoxib, Hydroxycelecoxib, and Carboxycelecoxib reference standards

  • Control human plasma (or other relevant matrix) from at least six different individuals

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of Dehydroxy Bromocelecoxib and all potential interferents in a suitable organic solvent.

  • Preparation of Spiked Samples:

    • Blank Samples: Aliquot blank plasma from each of the six individuals.

    • Analyte at LLOQ: Spike blank plasma with Dehydroxy Bromocelecoxib to its Lower Limit of Quantification (LLOQ).

    • Interferent Samples: Spike blank plasma with high, yet clinically relevant, concentrations of Celecoxib, Hydroxycelecoxib, and Carboxycelecoxib, both individually and as a mixture.

    • Combined Sample: Spike blank plasma with Dehydroxy Bromocelecoxib at its LLOQ and the mixture of high-concentration interferents.

  • Sample Extraction: Process all prepared samples using the developed extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method. Ensure adequate chromatographic separation between Dehydroxy Bromocelecoxib and the potential interferents.

  • Data Analysis:

    • In the blank plasma samples, the response at the retention time of Dehydroxy Bromocelecoxib should be less than 20% of the response of the LLOQ sample.

    • In the samples spiked only with interferents, the response at the retention time of Dehydroxy Bromocelecoxib should be less than 20% of the LLOQ response.

    • In the samples containing both the analyte and interferents, the measured concentration of Dehydroxy Bromocelecoxib should be within ±20% of its nominal value.

Data Presentation and Interpretation

The results of the specificity study should be presented in a clear and concise tabular format.

Table 1: Specificity Assessment of Dehydroxy Bromocelecoxib in Human Plasma

Sample DescriptionDehydroxy Bromocelecoxib Spiked Conc. (ng/mL)Interferents Spiked Conc. (ng/mL)Measured Dehydroxy Bromocelecoxib Response (Peak Area)% Interference at Analyte RTAccuracy of Analyte Measurement (%)
Blank Plasma (n=6)00< 5% of LLOQN/AN/A
LLOQ1.0015,234N/A102.5
Interferent Mix0Celecoxib: 1000, Hydroxycelecoxib: 500, Carboxycelecoxib: 500< 5% of LLOQ< 5%N/A
LLOQ + Interferent Mix1.0Celecoxib: 1000, Hydroxycelecoxib: 500, Carboxycelecoxib: 50014,987N/A98.4

Note: Data are representative and for illustrative purposes only.

The logical flow for determining specificity based on these results is outlined below.

G start Begin Specificity Assessment blank_analysis Analyze blank matrix samples (n ≥ 6 lots) start->blank_analysis interference_check Is response at analyte RT < 20% of LLOQ response? blank_analysis->interference_check interferent_spiked Analyze matrix spiked with potential interferents interference_check->interferent_spiked Yes fail Method is NOT Specific (Requires further development) interference_check->fail No interferent_check Is response at analyte RT < 20% of LLOQ response? interferent_spiked->interferent_check combined_spiked Analyze matrix spiked with analyte (LLOQ) and interferents interferent_check->combined_spiked Yes interferent_check->fail No accuracy_check Is analyte accuracy within ±20%? combined_spiked->accuracy_check pass Method is Specific accuracy_check->pass Yes accuracy_check->fail No

Mitigating Specificity Issues

If specificity issues are encountered, consider the following troubleshooting steps:

  • Chromatographic Optimization: Modify the mobile phase, gradient, or column chemistry to improve the resolution between the analyte and the interfering peak.

  • Sample Preparation Enhancement: Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove the interfering components.

  • Alternative Mass Transitions: If using MS/MS, select different precursor-product ion transitions that are unique to the analyte of interest.

By adhering to this comprehensive and scientifically grounded approach, researchers can confidently establish the specificity of their bioanalytical methods for Dehydroxy Bromocelecoxib, ensuring data of the highest quality and integrity for regulatory submissions and internal decision-making.

References

  • Cyr, Y. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 6(3), 259-261. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Kymos. (2024). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • ResearchGate. (n.d.). Celecoxib metabolism and activity. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Li, W., et al. (2011). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. In Sample Preparation in Biological Mass Spectrometry (pp. 29-42). Springer. [Link]

  • Gao, H., & Gu, H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2135-2138. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(5), 385–393. [Link]

  • Paulson, S. K., et al. (2000). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. Drug Metabolism and Disposition, 28(3), 308-314. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Bioanalysis Zone. (2022). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • MEDIcept. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • Niazi, S. K., et al. (2005). An overview of the recent developments in analytical methodologies for determination of COX-2 inhibitors in bulk drugs, pharmaceuticals and biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 3-24. [Link]

  • ResearchGate. (2021). Analytical techniques for the estimation of Celecoxib in capsule dosage form by spectrophotometric method. [Link]

  • El-Gizawy, S. M., et al. (2023). Novel analytical method based on chemometric models applied to UV–Vis spectrophotometric data for simultaneous determination of Etoricoxib and Paracetamol in presence of Paracetamol impurities. Scientific Reports, 13(1), 21671. [Link]

Sources

Comparative

Comparative Guide: Robustness Testing for Celecoxib Impurity HPLC Methods

Executive Summary The quantification of process-related impurities and degradation products in Celecoxib drug substances presents a unique analytical challenge. Because several of Celecoxib’s pharmacopeial impurities are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of process-related impurities and degradation products in Celecoxib drug substances presents a unique analytical challenge. Because several of Celecoxib’s pharmacopeial impurities are positional isomers, traditional High-Performance Liquid Chromatography (HPLC) methods often suffer from selectivity failures. This guide objectively compares the performance of traditional C18-based methodologies against advanced Analytical Quality by Design (AQbD) methods utilizing Chiral Stationary Phases (CSPs). By analyzing the causality behind experimental choices and establishing self-validating robustness protocols, this guide provides drug development professionals with a definitive framework for optimizing Celecoxib impurity testing.

Mechanistic Causality: The Selectivity Challenge

To design a robust HPLC method, scientists must first understand the molecular causality dictating the separation.

Why Traditional Methods Fail: Standard European Pharmacopeia (EP) and United States Pharmacopeia (USP) methods traditionally utilize C18 (L1) or diphenyl stationary phases[1]. These columns separate analytes primarily based on hydrophobic footprint and π-π interactions. However, Celecoxib’s process-related impurities include exact positional isomers—most notably, EP Impurity A (a meta-isomer) and USP o-celecoxib (an ortho-isomer)[1]. Because the hydrophobicity of these isomers is nearly identical to the para-substituted Celecoxib API, standard C18 columns cannot provide adequate spatial recognition. This results in the co-elution of EP Impurity A directly under the main Celecoxib peak, violating the System Suitability Testing (SST) requirement of Resolution (Rs) > 1.5[1].

The Chiral Recognition Solution: To overcome this, advanced methods employ immobilized Chiral Stationary Phases, such as Chiralpak IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), operated in reversed-phase mode[1]. The causality of this success lies in steric and stereoselective recognition . The helical chiral cavities of the amylose backbone interact with the precise 3D spatial arrangement of the isomers. This allows the stationary phase to differentiate the meta-isomer from the para-isomer thermodynamically, achieving baseline resolution[1].

SeparationLogic A Celecoxib + 7 Process Impurities B Standard USP/EP (C18 / Diphenyl) A->B Hydrophobic Interaction D AQbD Chiral Method (Chiralpak IA-3) A->D Steric/Chiral Recognition C Co-elution: EP Impurity A & API B->C Selectivity Failure E Baseline Resolution: Rs > 1.5 for all peaks D->E Validated Robustness

Decision tree illustrating the separation logic for Celecoxib and its process-related impurities.

Experimental Workflows & Self-Validating Protocols

A robust HPLC protocol cannot rely on assumed stability; it must be a self-validating system . This means establishing a closed-loop feedback mechanism using embedded System Suitability Testing (SST). If a Critical Method Parameter (CMP) drifts, the system must automatically flag the run if the critical pair resolution drops below the acceptable threshold.

Protocol A: Traditional C18 Stability-Indicating Method

Best suited for routine assay and forced degradation profiling, but limited for isomeric process impurities.

  • Column Preparation: Install an L1/C18 column (e.g., Agilent Zorbax or Waters XBridge, 4.6 x 250 mm, 5 µm)[2].

  • Mobile Phase Formulation: Prepare a gradient system. Mobile Phase A: Potassium phosphate buffer (pH adjusted to 2.3 ± 0.1 using orthophosphoric acid)[3]. Mobile Phase B: Methanol and Acetonitrile (50:50 v/v)[3].

  • Self-Validating SST: Inject a standard resolution mixture containing Celecoxib and Diacerein impurities. The system validates the run only if the tailing factor for Celecoxib is ≤ 1.5 and the %RSD of the peak area from six replicate injections is ≤ 2.0%[3].

  • Execution: Run at a nominal flow rate of 1.0 mL/min at 40 °C, detecting at 255 nm[3].

Protocol B: AQbD-Optimized Chiral Method

Best suited for comprehensive profiling of all 7 EP/USP process-related impurities.

  • Column Preparation: Install a Chiralpak IA-3 column (250 × 4.6 mm, 3 µm particle size)[1].

  • Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile and Water (45:55 v/v). Causality note: Isocratic elution is chosen to maintain a constant thermodynamic environment for the chiral inclusion complexes[1].

  • Self-Validating SST: Inject a spiked sample containing Celecoxib (0.5 mg/mL) and EP Impurity A (0.5% level). The system validates the run only if Rs between Celecoxib and EP Impurity A is ≥ 1.5[1].

  • Execution: Run at a nominal flow rate of 0.8 mL/min at 40 °C, detecting at 250 nm[1].

Robustness Testing Framework

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. Using Analytical Quality by Design (AQbD) principles, researchers utilize Monte Carlo simulations and multiple linear regression (MLR) to define a safe "Design Space"[1].

RobustnessWorkflow cluster_vars Deliberate Parameter Variations A Method Optimization (Nominal Conditions) B Define Critical Method Parameters (CMPs) A->B C Flow Rate (±0.1 - 0.2 mL/min) B->C D Column Temp (±5 °C) B->D E Mobile Phase (±2 - 5% Organic) B->E F Buffer pH (±0.1 - 0.2 units) B->F G System Suitability Testing (Rs > 1.5, Tailing < 1.5) C->G D->G E->G F->G H Establish Analytical Design Space (AQbD) G->H

Workflow for HPLC method robustness testing utilizing AQbD principles.

Comparative Robustness Data

The following tables synthesize the quantitative performance and robustness data, contrasting the traditional C18 approach with the AQbD-optimized chiral approach.

Table 1: Performance Comparison of HPLC Methods for Celecoxib Impurities
ParameterMethod A: Traditional C18 (L1)Method B: AQbD Chiral (Chiralpak IA-3)
Primary Mechanism Hydrophobic & π-π interactionsSteric & stereoselective recognition
Stationary Phase Agilent Zorbax L1 / Waters XBridgeImmobilized Chiralpak IA-3
Mobile Phase Gradient (pH 2.3 Buffer / MeOH / ACN)Isocratic (ACN / Water 45:55 v/v)
Critical Pair Resolution Fails to resolve EP Impurity A from APIRs > 1.5 for all 7 process impurities
Run Time ~45-60 minutes~70 minutes
Best Use Case Routine assay & degradation impuritiesComplex process-related isomer impurities
Table 2: Robustness Evaluation Data (Method B - AQbD Chiral Method)

Data reflects the impact of deliberate parameter variations on the critical resolution (Rs) between Celecoxib and EP Impurity A.

Altered ParameterVariation RangeEffect on Critical Resolution (Rs)Effect on Retention Time (%RSD)Validation Status
Flow Rate 0.8 ± 0.1 mL/minMinimal (Rs remains > 1.6)< 1.0%Pass
Column Temperature 40 ± 5 °CModerate (Rs drops to 1.52 at 45°C)< 1.5%Pass (Approaching thermodynamic limit)
Mobile Phase (Organic) 45% ± 2% ACNSignificant (Rs drops to 1.48 at 47%)< 2.0%Marginal (Requires tight pump control)
Detection Wavelength 250 ± 2 nmNone (Rs > 1.7)N/APass

Causality in Robustness: Notice that a +2% increase in Acetonitrile (organic modifier) significantly impacts resolution[1]. In chiral chromatography, the organic modifier competes with the analyte for the chiral cavities. Excessive organic solvent disrupts the delicate hydrogen bonding and steric interactions required to differentiate the meta-isomer from the para-isomer, causing the Rs to drop below the 1.5 threshold[1].

Conclusion

For laboratories focused strictly on forced degradation and general assay, a traditional C18 method with strict pH control (Method A) provides adequate robustness[3]. However, for comprehensive process-related impurity profiling—specifically the separation of positional isomers like EP Impurity A—the standard pharmacopeial methods lack the necessary selectivity[1]. Implementing an AQbD-optimized chiral method (Method B) transforms a fragile separation into a robust, self-validating system, ensuring compliance with stringent regulatory standards[1].

References

  • Title: Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Source: Molecules / PubMed Central (PMC). URL: [Link]

  • Title: Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Source: Journal of Chromatographic Science / Oxford Academic. URL: [Link]

  • Title: Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Source: Research Journal of Pharmacy and Technology. URL: [Link]

Sources

Validation

Comparative Stability and Pharmacological Profiling of Bromo vs. Chloro Celecoxib Analogs

Celecoxib, a pioneering selective cyclooxygenase-2 (COX-2) inhibitor, relies on its 1,5-diarylpyrazole scaffold to selectively target the COX-2 enzyme, mitigating inflammation while sparing gastrointestinal COX-1 activit...

Author: BenchChem Technical Support Team. Date: March 2026

Celecoxib, a pioneering selective cyclooxygenase-2 (COX-2) inhibitor, relies on its 1,5-diarylpyrazole scaffold to selectively target the COX-2 enzyme, mitigating inflammation while sparing gastrointestinal COX-1 activity. In the rational design of next-generation non-steroidal anti-inflammatory drugs (NSAIDs), halogen substitution on the aryl rings has emerged as a critical strategy to modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This technical guide provides an objective, data-driven comparison of bromo-substituted versus chloro-substituted celecoxib analogs, focusing on their thermodynamic stability, metabolic resistance, and target binding affinity.

Mechanistic Causality: Halogen Bonding and Metabolic Shielding

The decision to substitute a celecoxib analog with a bromine versus a chlorine atom fundamentally alters the molecule's electron distribution, polarizability, and steric bulk. These physicochemical shifts dictate the analog's behavior in both the solid state and biological matrices.

The Role of the σ-Hole in Binding Affinity

Halogen bonds are highly directional, non-covalent interactions between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic electron donor (such as a backbone carbonyl oxygen in the COX-2 binding pocket). As you move down the periodic table from chlorine to bromine, the atomic radius increases and electronegativity decreases. This increased polarizability results in a more pronounced, positive σ-hole on the bromine atom, enabling stronger and more stable halogen bonds[1]. Consequently, bromo-analogs typically anchor more rigidly within the COX-2 active site than their chloro-counterparts.

Steric Shielding and Metabolic Stability

Heterocycle metabolism by Cytochrome P450 (CYP450) enzymes is a primary clearance mechanism for diarylpyrazoles. Halogenation is routinely employed to block these metabolic hotspots[2]. While chlorine provides excellent electron-withdrawing capabilities to deactivate aromatic rings against oxidation, bromine's larger van der Waals radius (~1.85 Å vs. ~1.75 Å for chlorine) offers superior steric hindrance. This bulk physically restricts the analog's conformational flexibility within the CYP450 active site, often prolonging the microsomal half-life.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Oxygenation PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 Isomerization Celecoxib Celecoxib Analog (Bromo/Chloro) Celecoxib->COX2 Halogen Bonding & Steric Blockade

Mechanistic pathway of COX-2 inhibition by halogenated celecoxib analogs.

Quantitative Stability and Affinity Profiling

Experimental and in silico data highlight distinct performance metrics between the two halogenated variants. Molecular docking studies of COX-2 inhibitors demonstrate that bromo-derivatives yield superior binding energies compared to chloro-derivatives due to enhanced van der Waals interactions[3]. Furthermore, in monohalo-substituted analogs, bromo-derivatives frequently exhibit superior in vivo analgesic potency over chloro-derivatives[4].

Table 1: Comparative Profiling of Halogenated Celecoxib Analogs
ParameterChloro-Celecoxib AnalogBromo-Celecoxib AnalogMechanistic Rationale
Atomic Radius (vdw) ~1.75 Å~1.85 ÅBromine's larger radius increases steric shielding against CYP450 enzymes.
Binding Energy (COX-2) -8.70 kcal/mol-8.98 kcal/molEnhanced polarizability of Br strengthens interactions with active site residues[3].
Halogen Bond Strength ModerateStrongLarger σ-hole on Br increases affinity for electron donors[1].
Thermodynamic Stability HighVery HighSolid-state stability (e.g., in cocrystals) is enthalpically driven by stronger Br-bonds[1].
In Vivo Analgesic Potency HighSuperiorDirect correlation between prolonged half-life, COX-2 residence time, and efficacy[4].

Methodological Framework: Stability Validation Protocol

To objectively evaluate the stability of these analogs, researchers must employ a self-validating experimental system. The following protocol integrates thermodynamic solid-state analysis with in vitro metabolic clearance assays, utilizing internal controls to rule out assay artifacts.

Workflow Prep Analog Synthesis & Purification Thermo Thermodynamic Stability (DSC & TGA) Prep->Thermo Solid-State Metabolic Microsomal Stability (HLM Incubation) Prep->Metabolic In Vitro Data Half-life & Clearance Calculation Thermo->Data Enthalpic Data Quant LC-MS/MS Quantification Metabolic->Quant Quenched Samples Quant->Data Peak Integration

Self-validating experimental workflow for thermodynamic and metabolic profiling.

Phase 1: Thermodynamic Stability (Solid-State)

Causality: Solid-state stability dictates shelf-life and formulation viability. Differential Scanning Calorimetry (DSC) measures the enthalpic stability imparted by halogen bonding networks.

  • Sample Preparation: Isolate 5 mg of the purified bromo- and chloro-celecoxib analogs.

  • Thermal Analysis: Load samples into standard aluminum pans. Run DSC from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Extraction: Calculate the enthalpy of fusion (ΔH_fus). A higher melting point and ΔH_fus in the bromo-analog indicates superior crystal lattice stability driven by enhanced halogen-halogen or halogen-hydrogen interactions.

Phase 2: Metabolic Stability (Human Liver Microsomes)

Causality: Measuring intrinsic clearance ( CLint​ ) determines how effectively the halogen shields the molecule from hepatic degradation.

  • Incubation Setup: Prepare a 1 µM solution of the celecoxib analog in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Self-Validating Controls:

    • Positive Control: Verapamil (confirms CYP activity).

    • Negative Control: Analog + HLM without NADPH (differentiates CYP-mediated metabolism from chemical instability).

  • Reaction Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Celecoxib-d3).

  • Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Quantification: Plot the natural log of the remaining parent compound peak area ratio versus time. Calculate the elimination rate constant ( k ) from the slope to derive the in vitro half-life ( t1/2​=0.693/k ).

Conclusion

While both bromo and chloro substitutions effectively enhance the pharmacological profile of the celecoxib scaffold, bromo-celecoxib analogs generally exhibit superior thermodynamic stability and target binding affinity. The larger atomic radius and enhanced polarizability of bromine facilitate deeper, more stable σ-hole interactions within the COX-2 active site, while simultaneously providing superior steric shielding against CYP450-mediated metabolism. For drug development professionals optimizing diarylpyrazole scaffolds, transitioning from chloro- to bromo-substitution represents a highly viable strategy for maximizing target residence time and extending in vivo half-life.

References

  • Competition Between Halogen and Hydrogen Bonds and Stability of Celecoxib-Tramadol·HCl Cocrystal and Coamorphous Nanoparticles.Universidade de Lisboa.
  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET.Journal of Applied Pharmaceutical Science.
  • Mitigating Heterocycle Metabolism in Drug Discovery.Journal of Medicinal Chemistry.
  • Design and syntheses of methyl 2‐methyl‐2‐[2‐(4‐benzoyl‐5‐phenyl‐7‐halo‐2‐azabicyclo[4.1.0]hept‐3‐ene)]acetates: novel inhibitors of cyclooxygenase‐2 (COX‐2)

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of Celecoxib Impurity Standards

This guide provides an in-depth framework for conducting an inter-laboratory validation of analytical methods for Celecoxib impurity standards. It is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth framework for conducting an inter-laboratory validation of analytical methods for Celecoxib impurity standards. It is designed for researchers, scientists, and drug development professionals to ensure the consistency, reliability, and transferability of analytical procedures across different testing environments, a cornerstone of global pharmaceutical quality systems.

Introduction: The Imperative for Rigorous Impurity Control

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.[1] In the manufacturing of any active pharmaceutical ingredient (API) like Celecoxib, the formation of impurities is inevitable. These impurities can arise from the synthesis process, degradation of the drug substance over time, or interaction with excipients.[1][2] Controlling these impurities is critical, as they can impact the safety and efficacy of the final drug product.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities.[3][4] This requires robust analytical procedures that can accurately and precisely quantify impurity levels. However, validating a method within a single laboratory (intra-laboratory validation) is only the first step. To ensure that a method is truly robust and reliable, it must be validated between different laboratories. This process, known as inter-laboratory validation or demonstrating "reproducibility," confirms that the method can be successfully transferred and will produce equivalent results regardless of the location, equipment, or analyst.[5][6]

This guide presents a model for such a study, comparing hypothetical performance data from multiple laboratories to establish a validated, transferable method for key Celecoxib impurities.

Profiling Celecoxib Impurities: The Analytical Challenge

The quality of a Celecoxib drug substance is defined by its impurity profile. Impurities can be structurally very similar to the parent API, making their separation and quantification a significant analytical challenge. Key impurities for Celecoxib include process-related substances and degradation products.[2]

Common Celecoxib impurities include:

  • Celecoxib Impurity A: A positional isomer, 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[7][8]

  • Celecoxib Impurity B: An isomer where the methylphenyl and trifluoromethyl groups are swapped on the pyrazole ring.[7]

  • o-Celecoxib: Another positional isomer of Celecoxib.[7]

  • Degradation Products: Such as those formed through oxidation or hydrolysis, for instance, Celecoxib Hydroxy impurity.[1]

The successful validation of an analytical method hinges on its ability to be specific for the API while being sensitive and accurate for these and other potential impurities.

The Architecture of Inter-Laboratory Validation

An inter-laboratory study is designed to assess the reproducibility of an analytical procedure.[5] Reproducibility expresses the precision between laboratories and is a crucial parameter for standardizing a method, for instance, for inclusion in a pharmacopeia.[5][9] The validation process follows a structured protocol, assessing key performance characteristics as defined by the ICH Q2(R1) guideline.[9]

The logical flow of an inter-laboratory validation study is designed to build confidence in the analytical procedure's performance progressively. It begins with establishing core performance in a single lab and culminates in demonstrating that this performance is maintained across different labs, thereby proving the method is robust and transferable.

G cluster_0 Phase 1: Method Development & Originating Lab Validation cluster_1 Phase 2: Inter-Laboratory Transfer & Validation cluster_2 Phase 3: Outcome A Method Development & Optimization B Intra-Laboratory Validation (Accuracy, Precision, Linearity, Specificity, Range, LOD/LOQ) A->B ICH Q2(R1) C Protocol Design & Distribution of Standards B->C D Method Transfer to Receiving Labs C->D USP <1224> E Execution of Validation Protocol (Labs A, B, C) D->E F Data Compilation & Statistical Analysis E->F G Assessment of Reproducibility (%RSD across labs) F->G H Method Deemed Validated & Transferable G->H Acceptance Criteria Met

Caption: Workflow for Inter-Laboratory Analytical Method Validation.

A Model Inter-Laboratory Study for Celecoxib Impurities

This section outlines a hypothetical comparative study involving three distinct laboratories to validate a single HPLC method for quantifying Celecoxib Impurity A, Impurity B, and o-Celecoxib.

  • Originating Laboratory (Lab A): The R&D laboratory where the analytical method was initially developed and validated.

  • Receiving Laboratory 1 (Lab B): A quality control (QC) laboratory at a manufacturing site.

  • Receiving Laboratory 2 (Lab C): A third-party contract research organization (CRO).

The goal is to demonstrate that the analytical method transfer is successful and that all three labs can produce comparable and reliable results, a process governed by principles outlined in USP General Chapter <1224> Transfer of Analytical Procedures.[10][11]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following protocol is provided to all participating laboratories. Explaining the causality behind these choices is crucial for successful method transfer.

Objective: To separate and quantify Celecoxib and three specified impurities (Impurity A, Impurity B, o-Celecoxib) in a single chromatographic run.

Methodology:

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector. Causality: A PDA detector is preferred as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification.[12]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm. Causality: A C18 stationary phase provides excellent hydrophobic retention and selectivity for the moderately non-polar Celecoxib molecule and its structurally similar isomers.[13]

    • Mobile Phase: A gradient mixture of Buffer (0.02M Potassium Phosphate, pH 3.0) and Acetonitrile. Causality: A phosphate buffer controls the pH to ensure consistent ionization states of the analytes, leading to reproducible retention times. Acetonitrile is a strong organic modifier that effectively elutes the compounds. A gradient is used to ensure adequate separation of early-eluting polar impurities while providing a reasonable run time for the more retained Celecoxib peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature is critical for controlling retention time reproducibility and ensuring consistent peak shapes between laboratories.

    • Detection Wavelength: 254 nm. Causality: Celecoxib and its related impurities, which share similar chromophores, exhibit significant absorbance at this wavelength, providing good sensitivity for all analytes.[12]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solutions: Prepare individual stock solutions of Celecoxib and each impurity standard (Impurity A, Impurity B, o-Celecoxib) at a concentration of 100 µg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Spiked Sample Solution (for Accuracy/Specificity): Prepare a solution of Celecoxib at the target test concentration (e.g., 500 µg/mL) and spike it with each impurity to a level of 0.15% relative to the Celecoxib concentration. Causality: Spiking the API matrix with known amounts of impurities is the most direct way to assess the method's accuracy (% recovery) and to prove that the impurity peaks are resolved from the main API peak (specificity).[9]

    • Linearity Solutions: Prepare a series of at least five concentrations for each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., from 0.05% to 0.225% of the API test concentration).[5]

Comparative Performance Data and Analysis

The following tables summarize the hypothetical data generated by the three participating laboratories.

Linearity

Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical response.[14] A correlation coefficient (R²) value close to 1.000 indicates a strong linear relationship.

Impurity StandardLaboratoryLinearity Range (% of 0.5 mg/mL API)Correlation Coefficient (R²)
Impurity A Lab A0.05% - 0.25%0.9998
Lab B0.05% - 0.25%0.9997
Lab C0.05% - 0.25%0.9999
Impurity B Lab A0.05% - 0.25%0.9995
Lab B0.05% - 0.25%0.9996
Lab C0.05% - 0.25%0.9995
o-Celecoxib Lab A0.05% - 0.25%0.9997
Lab B0.05% - 0.25%0.9998
Lab C0.05% - 0.25%0.9996

Analysis: All three laboratories demonstrated excellent linearity for each impurity standard, with R² values > 0.999. This indicates that across the specified range, the detector response is directly proportional to the impurity concentration, allowing for accurate quantification.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking the drug substance with known amounts of impurities and calculating the percentage recovered.[15]

Impurity StandardLaboratorySpiked Level (Relative to API)Mean % Recovery (n=3)
Impurity A Lab A0.15%101.2%
Lab B0.15%99.5%
Lab C0.15%100.8%
Impurity B Lab A0.15%98.9%
Lab B0.15%99.2%
Lab C0.15%98.5%
o-Celecoxib Lab A0.15%100.5%
Lab B0.15%101.5%
Lab C0.15%100.1%

Analysis: The mean recovery values across all labs fall within the typical acceptance criteria of 98.0% to 102.0% for impurity analysis. This confirms the method's ability to accurately measure the true amount of each impurity present, with minimal interference from the Celecoxib API matrix.

Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels:

  • Repeatability (Intra-assay precision): Variation over a short time with the same analyst and equipment.[6]

  • Intermediate Precision: Variation within the same lab, but on different days or with different analysts/equipment.[5]

  • Reproducibility (Inter-laboratory precision): Variation between different laboratories.[6]

Impurity StandardParameterLab A (%RSD)Lab B (%RSD)Lab C (%RSD)
Impurity A Repeatability (n=6)1.1%1.3%1.0%
Intermediate Precision1.8%2.1%1.6%
Impurity B Repeatability (n=6)1.4%1.2%1.5%
Intermediate Precision2.2%1.9%2.4%
o-Celecoxib Repeatability (n=6)0.9%1.1%1.2%
Intermediate Precision1.5%1.7%1.9%

Analysis: The Relative Standard Deviation (%RSD) values for repeatability and intermediate precision are well within typical limits (e.g., < 5% for impurities). This demonstrates that the method is precise both within a single analytical run and over time within each laboratory.

Inter-Laboratory Precision (Reproducibility)

This is the ultimate test of the method transfer. The mean results from all three labs for a single, homogenous batch of spiked sample are compared.

Impurity StandardMean Result Lab A (% w/w)Mean Result Lab B (% w/w)Mean Result Lab C (% w/w)Overall MeanOverall %RSD (Reproducibility)
Impurity A 0.152%0.149%0.151%0.151%0.99%
Impurity B 0.148%0.149%0.147%0.148%0.68%
o-Celecoxib 0.151%0.153%0.150%0.151%0.99%

Analysis: The overall %RSD between the three laboratories is exceptionally low (< 1.0%). This result provides strong evidence that the analytical method is highly reproducible, robust, and successfully transferred. It produces equivalent and reliable results regardless of the testing environment, confirming its suitability for routine use in quality control.

Factors Influencing Method Reproducibility

Achieving low inter-laboratory variability is not accidental; it is the result of a well-developed, robust method and a meticulously planned transfer process. Several factors can introduce variability between labs, and controlling them is paramount.

G cluster_0 Controlled Factors cluster_1 Potential Sources of Variability center Method Reproducibility E Mobile Phase Preparation (pH, composition) center->E F Instrument Differences (Dwell volume, detector lamp) center->F G Analyst Technique & Training center->G H Environmental Conditions (Temperature) center->H A Identical Reference Standards A->center B Detailed & Unambiguous SOP B->center C Pre-defined System Suitability Criteria C->center D Specified Column Chemistry & Dimensions D->center

Caption: Key Factors Impacting Inter-Laboratory Method Reproducibility.

Causality and Insights:

  • Mobile Phase pH: Small variations in buffer pH can shift the retention times of ionizable compounds. The protocol must specify a precise pH and a consistent measurement method.

  • Column Chemistry: Even columns with the same designation (e.g., C18) can have different selectivity from different vendors. The protocol should specify the exact brand and model of the column used during validation to minimize this variable.

  • System Suitability Tests (SST): Before any analysis, a set of SSTs (e.g., resolution between critical peaks, peak tailing factor, standard injection repeatability) must be performed. Passing these pre-defined criteria ensures the chromatographic system is performing adequately on that day, in that lab, before sample analysis begins.[16] This is a core principle of a self-validating system.

Conclusion

This guide demonstrates a comprehensive framework for the inter-laboratory validation of an HPLC method for Celecoxib impurity standards. The hypothetical comparative data shows that through a well-designed protocol and careful control of analytical variables, a method can be proven to be linear, accurate, and highly precise, both within and between laboratories.

The successful outcome of an inter-laboratory study, as illustrated here, provides the highest level of confidence that the analytical procedure is robust, reliable, and fit for its intended purpose: to ensure the quality and safety of Celecoxib by accurately monitoring its impurity profile across the entire pharmaceutical manufacturing and supply chain.

References

  • Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. MDPI.
  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Celecoxib Identification Methods. Acta Farmacéutica Bonaerense.
  • Celecoxib Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Celecoxib EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • Celecoxib-impurities.
  • ICH Topic Q 3 A (R2) Impurities in new Drug Substances. European Medicines Agency.
  • <1224> TRANSFER OF ANALYTICAL PROCEDURES. U.S. Pharmacopeia.
  • DESIGN, CHARACTERIZATION AND IMPURITY PROFILING OF CELECOXIB BY RP-HPLC.
  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC.
  • Celecoxib impurity A CRS. LGC Standards.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org.
  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • <1224> Transfer of Analytical Procedures. Scribd.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. IEEE Xplore.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • Analytical Method Validation: Back to Basics, Part II.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
  • Analytical method validation: ICH and USP perspectives.
  • Assay Transfers: A Guide to USP <1224>.
  • Analytical Method Transfer: Best Practices and Guidelines. Lab Manager.
  • A new stability - Indicating RP-HPLC method to determine assay and known impurity of celecoxib API.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace.
  • Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences.
  • ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. IMEKO.org.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Uncountable.
  • ICH Guidelines for Analytical Method Valid
  • Mastering Repeatability Vs Reproducibility: a Guide. The QA Lead.
  • Statistical Analysis of Interlaboratory Studies.
  • Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Consider
  • Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.

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Validation

A Comprehensive Technical Guide to Celecoxib Impurity Profiling: USP vs. EP Criteria and Unified HPLC Methodologies

Introduction: The Mechanistic Imperative for Impurity Control Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, predominantly utilized for the management of osteoarthritis, rheumatoid arthritis, and acu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative for Impurity Control

Celecoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, predominantly utilized for the management of osteoarthritis, rheumatoid arthritis, and acute pain. As a Senior Application Scientist, I approach Active Pharmaceutical Ingredient (API) quality control not merely as a compliance checklist, but as a fundamental requirement for preserving drug safety and target specificity.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Cyclooxygenase-2) AA->COX2 PG Prostaglandins (PGE2) COX2->PG Pain Inflammation & Pain PG->Pain Celecoxib Celecoxib (Active API) Celecoxib->COX2 Selective Inhibition

Mechanism of action of Celecoxib via selective COX-2 inhibition.

The synthesis of celecoxib inherently generates process-related impurities, specifically positional and structural isomers. Because these isomers share identical molecular weights and similar polarities, they present a formidable analytical challenge. Controlling these related compounds requires stringent criteria, governed primarily by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Pharmacopeial Landscape: USP vs. EP Criteria

The regulatory landscape for celecoxib is bifurcated between USP and EP standards, each with distinct impurity profiles and acceptance criteria. The EP monograph specifies two primary process-related impurities (EP Impurity A and B)[1]. In contrast, the USP monograph expands this scope to include up to seven related compounds (including USP Related Compounds A, B, C, D, o-celecoxib, desaryl celecoxib, and 4-methylacetophenone) (1)[1].

Quantitative Comparison of Key Impurity Limits

The following table synthesizes the acceptance criteria for the most critical overlapping impurities between the two pharmacopeias (2)[2]:

Impurity Designation (USP / EP)Structural CharacteristicUSP Acceptance CriteriaEP Acceptance Criteria
Celecoxib Related Compound A / EP Impurity A Meta isomer of celecoxibNMT 0.40%NMT 0.40%
Celecoxib Related Compound B / EP Impurity B Positional isomerNMT 0.10%NMT 0.15%
Celecoxib Related Compound C Ortho/para isomerNMT 0.15%Not Specified
Individual Unspecified Impurities N/ANMT 0.10%NMT 0.15%
Total Impurities N/ANMT 0.50%Not Specified
Reporting / Disregard Limit N/A0.05%0.05%

Note: USP Related Compound B is structurally identical to EP Impurity B.

The Analytical Challenge: Causality Behind Method Failures

Why do standard pharmacopeial methods often fail in routine quality control? The answer lies in the stationary phase chemistry.

  • The EP Method Failure: The EP prescribes an HPLC method using a standard C18 column. However, C18 phases rely primarily on hydrophobic interactions and lack the spatial recognition capabilities required to separate positional isomers effectively. Consequently, the system suitability criterion for the resolution between celecoxib and EP impurity B (NLT 1.8) is frequently unachieved, and the resolution between EP impurity A and celecoxib (NLT 1.5) is barely met[1].

  • The USP Method Failure: The proposed USP method for celecoxib capsules also utilizes a C18 stationary phase with isocratic elution. Under these conditions, a severe lack of selectivity is observed, causing EP Impurity A to co-elute entirely under the main celecoxib peak[3].

To establish a self-validating system, we must pivot from traditional C18 columns to chiral stationary phases, which offer the necessary steric hindrance and cavity-based spatial recognition to resolve ortho, meta, and para isomers.

A Unified AQbD HPLC Protocol

To bridge the gap between USP and EP requirements, Analytical Quality by Design (AQbD) principles can be employed to develop a unified, robust reversed-phase HPLC method capable of separating all seven process-related impurities simultaneously[4].

AQbD_Workflow Step1 1. Target Profile Define USP/EP Impurities Step2 2. Method Scouting Select Chiralpak IA-3 Step1->Step2 Step3 3. CMP Identification Temp, Flow, %ACN Step2->Step3 Step4 4. DoE Optimization Response-Surface Design Step3->Step4 Step5 5. Validation System Suitability Confirmed Step4->Step5

Unified AQbD HPLC method development workflow for Celecoxib impurities.

Step-by-Step Methodology

The following optimized protocol utilizes an immobilized chiral column in reversed-phase mode to achieve baseline separation for all USP and EP specified impurities[1]:

Step 1: Stationary Phase Selection

  • Action: Install a Chiralpak IA-3 column (250 × 4.6 mm, 3 µm particle size).

  • Causality: The amylose-based chiral selector provides the spatial recognition that standard C18 columns lack, enabling the separation of the meta-isomer (Impurity A) and positional isomer (Impurity B) from the main API peak.

Step 2: Mobile Phase Preparation

  • Action: Prepare an isocratic mobile phase consisting of Acetonitrile and Water in a 45:55 (v/v) ratio. Degas thoroughly via sonication or vacuum filtration.

  • Causality: Acetonitrile acts as a strong organic modifier. The 45% ratio is the statistically predicted optimum (via Monte Carlo simulations) to balance resolution and run time without causing peak overlap.

Step 3: Chromatographic System Setup

  • Flow Rate: Set to 0.8 mL/min.

  • Column Temperature: Maintain strictly at 40 °C. Causality: Temperatures above 60 °C will degrade the chiral stationary phase, causing peak broadening and impairing the required resolutions.

  • Detection: Configure the UV spectrophotometer to 250 nm.

  • Injection Volume: 10 μL.

Step 4: System Suitability & Sample Analysis (Self-Validating Step)

  • Action: Inject the System Suitability Solution (containing Celecoxib and 0.5% spiked levels of all seven impurities).

  • Validation Criteria: The system is only validated for use if the resolution between EP Impurity A and Celecoxib is > 1.5, and the resolution between Celecoxib and EP Impurity B is > 1.8.

  • Action: Inject the Sample Solution (0.5 mg/mL of Celecoxib API in diluent) and calculate impurity percentages against the standard response factor. Disregard any peaks below the 0.05% threshold[2].

Conclusion

By objectively comparing the USP and EP monographs, it becomes evident that relying solely on traditional C18-based HPLC methods compromises analytical integrity due to the co-elution of critical isomers. Implementing a unified AQbD approach with a chiral stationary phase not only satisfies both USP and EP criteria but establishes a self-validating, highly trustworthy protocol for celecoxib impurity profiling.

References

  • Source: PMC (nih.gov)
  • Source: trungtamthuoc.
  • Source: Sigma Aldrich (sigmaaldrich.com)

Sources

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